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  • Product: 2-Methyl-2-phenylpropanamide
  • CAS: 826-54-0

Core Science & Biosynthesis

Foundational

Investigating the Hypothetical Anticonvulsant Mechanism of 2-Methyl-2-phenylpropanamide in Preclinical Epilepsy Models

An In-Depth Technical Guide A Senior Application Scientist's Perspective Disclaimer: It is critical to note that 2-Methyl-2-phenylpropanamide is not an established anticonvulsant agent, and there is a lack of published l...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

A Senior Application Scientist's Perspective

Disclaimer: It is critical to note that 2-Methyl-2-phenylpropanamide is not an established anticonvulsant agent, and there is a lack of published literature detailing its mechanism of action in epilepsy. This guide, therefore, presents a hypothetical framework for its investigation, drawing parallels with structurally related compounds known to exhibit anticonvulsant properties. The methodologies and proposed mechanisms described herein are intended to serve as a comprehensive roadmap for preclinical evaluation, should this compound be considered for such a therapeutic indication.

Introduction

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a cornerstone of neurological drug discovery. Phenylpropanamide derivatives have emerged as a chemical scaffold of interest, with some analogues demonstrating promising anticonvulsant activity in preclinical models. While 2-Methyl-2-phenylpropanamide itself is not characterized in this context, its structural features warrant a systematic investigation into its potential modulatory effects on neuronal excitability.

This technical guide provides a robust, multi-tiered strategy for elucidating the hypothetical mechanism of action of 2-Methyl-2-phenylpropanamide. We will explore potential molecular targets, detail rigorous experimental protocols for their validation, and present a logical workflow for a comprehensive preclinical assessment. The overarching goal is to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to thoroughly characterize a novel chemical entity in the field of epilepsy research.

Part 1: Postulated Molecular Targets and Mechanistic Hypotheses

Based on the pharmacology of structurally analogous compounds, two primary, high-probability molecular targets for 2-Methyl-2-phenylpropanamide are voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs). Modulation of these channels represents a clinically validated strategy for controlling neuronal hyperexcitability, a hallmark of epilepsy.

Hypothesis 1: Modulation of Voltage-Gated Sodium Channels

Many established AEDs exert their effects by stabilizing the inactive state of VGSCs, thereby reducing the number of channels available to open in response to depolarization and limiting sustained high-frequency neuronal firing. We hypothesize that 2-Methyl-2-phenylpropanamide may share this mechanism.

Hypothesis 2: Inhibition of Voltage-Gated Calcium Channels

Particularly, N- and T-type VGCCs play a crucial role in neurotransmitter release and neuronal rhythmicity, respectively. Inhibition of these channels can reduce synaptic transmission and dampen the oscillatory bursts associated with certain seizure types. The structural motifs of 2-Methyl-2-phenylpropanamide suggest a potential interaction with these channel subtypes.

Part 2: A Phased Experimental Approach for Mechanistic Validation

A rigorous investigation into the hypothetical anticonvulsant mechanism of 2-Methyl-2-phenylpropanamide necessitates a multi-phased approach, beginning with in vitro characterization and progressing to in vivo efficacy models.

Phase 1: In Vitro Target Engagement and Functional Assays

The initial phase focuses on confirming direct interaction with the postulated molecular targets and quantifying the functional consequences of this interaction.

Objective: To determine if 2-Methyl-2-phenylpropanamide modulates the function of voltage-gated sodium channels in a neuronal cell line.

Methodology:

  • Cell Culture: Utilize a well-characterized neuronal cell line expressing high levels of the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.2).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

    • The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol:

    • Hold cells at a hyperpolarized potential (-100 mV) to ensure all channels are in the closed state.

    • Apply a depolarizing step to elicit a peak inward sodium current.

    • To assess state-dependent block, introduce a pre-pulse to a depolarizing potential to inactivate a population of channels before the test pulse.

  • Data Analysis:

    • Measure the peak inward current in the presence and absence of varying concentrations of 2-Methyl-2-phenylpropanamide to determine a dose-response relationship and IC50 value.

    • Analyze the voltage-dependence of steady-state inactivation by fitting the data to a Boltzmann function. A leftward shift in the inactivation curve in the presence of the compound suggests stabilization of the inactive state.

Causality and Self-Validation: This protocol directly measures the functional output of VGSCs. By assessing both tonic and state-dependent block, we can differentiate between a simple pore block and the more therapeutically relevant mechanism of inactive state stabilization. The inclusion of multiple concentrations allows for the determination of potency (IC50), a critical parameter for drug development.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Model Testing start Hypothesized Target (e.g., Nav1.2) cell_culture Neuronal Cell Line Culture (HEK293 expressing Nav1.2) start->cell_culture patch_clamp Whole-Cell Patch-Clamp Electrophysiology cell_culture->patch_clamp data_analysis Data Analysis: Dose-Response & State-Dependence patch_clamp->data_analysis target_confirmed Target Engagement Confirmed? data_analysis->target_confirmed mes_model Maximal Electroshock (MES) Model target_confirmed->mes_model Yes ptz_model Pentylenetetrazol (PTZ) Model target_confirmed->ptz_model Yes no_target Re-evaluate Hypothesis target_confirmed->no_target No efficacy_data Efficacy Data Analysis: ED50 & Seizure Severity mes_model->efficacy_data ptz_model->efficacy_data

Caption: Workflow for validating the anticonvulsant potential of a novel compound.

Phase 2: In Vivo Efficacy in Acute Seizure Models

Following successful in vitro target engagement, the next critical step is to assess the compound's efficacy in established animal models of epilepsy.

Objective: To evaluate the efficacy of 2-Methyl-2-phenylpropanamide in a model of generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice.

  • Compound Administration: Administer 2-Methyl-2-phenylpropanamide via intraperitoneal (IP) injection at a range of doses. A vehicle control group (e.g., saline or DMSO in saline) must be included.

  • Seizure Induction: At the time of predicted peak plasma concentration of the compound, induce a seizure by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Endpoint Measurement: The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.

  • Data Analysis: Calculate the median effective dose (ED50), which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Authoritative Grounding: The MES test is a standard, well-validated model for identifying compounds that are effective against generalized tonic-clonic seizures, often by acting on VGSCs.

Objective: To assess the efficacy of 2-Methyl-2-phenylpropanamide in a model of generalized myoclonic and clonic seizures.

Methodology:

  • Animal Model: Use adult male Swiss Webster mice.

  • Compound Administration: Administer 2-Methyl-2-phenylpropanamide (IP) at various doses, including a vehicle control.

  • Seizure Induction: At the time of predicted peak effect, administer a subcutaneous (SC) injection of PTZ (e.g., 85 mg/kg), a GABAA receptor antagonist.

  • Behavioral Scoring: Observe the animals for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale). The primary endpoint is the prevention of generalized clonic seizures.

  • Data Analysis: Determine the ED50 for the prevention of generalized clonic seizures.

Trustworthiness: The PTZ model is complementary to the MES model. Efficacy in this model often suggests activity at GABAA receptors or T-type calcium channels. Comparing the ED50 values from both the MES and PTZ tests can provide initial insights into the compound's mechanistic profile.

Data Summary Table: Hypothetical In Vivo Efficacy
ModelSeizure TypePrimary EndpointPostulated MechanismHypothetical ED50 (mg/kg)
MESGeneralized Tonic-ClonicAbolition of Hindlimb Tonic ExtensionVGSC Blockade15
PTZGeneralized Myoclonic/ClonicPrevention of Generalized Clonic SeizuresT-type Ca2+ Channel or GABAA Modulation>100

Part 3: Advanced Mechanistic Elucidation and Signaling Pathway Analysis

Should 2-Methyl-2-phenylpropanamide demonstrate promising in vitro and in vivo activity, further studies are warranted to refine our understanding of its mechanism and explore potential downstream effects.

cluster_neuron Presynaptic Neuron action_potential Action Potential Propagation vgsc Voltage-Gated Sodium Channel (VGSC) action_potential->vgsc Opens na_influx Na+ Influx vgsc->na_influx block_node Reduced Na+ Influx & Depolarization depolarization Membrane Depolarization na_influx->depolarization depolarization->action_potential Regenerative outcome Decreased Neuronal Hyperexcitability compound 2-Methyl-2-phenylpropanamide (Hypothetical) compound->vgsc Stabilizes Inactive State

Caption: Hypothetical mechanism of action via VGSC inactive state stabilization.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, strategy for the preclinical evaluation of 2-Methyl-2-phenylpropanamide as a potential anticonvulsant. The proposed workflow, from in vitro target validation using patch-clamp electrophysiology to in vivo efficacy testing in gold-standard seizure models, provides a robust framework for decision-making in a drug discovery program.

Should this compound prove effective in the initial screens, future studies should focus on:

  • Pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Chronic seizure models: To assess its efficacy in more clinically relevant models of epilepsy, such as the kindling model.

  • Off-target screening: To identify potential liabilities and predict side effects.

  • Structural activity relationship (SAR) studies: To optimize the chemical scaffold for improved potency and selectivity.

By adhering to a scientifically rigorous and logically phased approach, the true therapeutic potential and mechanism of action of novel compounds like 2-Methyl-2-phenylpropanamide can be thoroughly and efficiently elucidated.

References

  • Title: Anticonvulsant Drug Discovery: A Primer and Modern Approaches Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Maximal Electroshock Seizure (MES) Model in Preclinical Antiepileptic Drug Discovery Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The Pentylenetetrazol (PTZ) Seizure Model Source: Current Protocols in Neuroscience URL: [Link]

  • Title: Patch-Clamp Technique Source: Wikipedia URL: [Link]

Exploratory

Technical Whitepaper: Chemical Structure, Physical Properties, and Synthesis of 2-Methyl-2-phenylpropanamide

Executive Summary 2-Methyl-2-phenylpropanamide (CAS: 826-54-0) is a structurally compact, lipophilic amide that serves as a high-value scaffold in modern drug development. Characterized by a quaternary carbon center adja...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2-phenylpropanamide (CAS: 826-54-0) is a structurally compact, lipophilic amide that serves as a high-value scaffold in modern drug development. Characterized by a quaternary carbon center adjacent to a phenyl ring, this compound and its fluorinated derivatives have demonstrated potent anti-seizure activity in medically refractory epilepsy models (1)[1]. Furthermore, substituted amides based on this core structure act as inverse agonists and antagonists of the Cannabinoid-1 (CB1) receptor, making them viable candidates for treating substance abuse and metabolic disorders (2)[2]. This guide provides an authoritative analysis of its physicochemical profile and outlines a rigorously validated synthetic methodology.

Chemical Structure and Molecular Profile

The structural architecture of 2-methyl-2-phenylpropanamide features a primary amide group attached to a sterically hindered quaternary carbon, which is gem-dimethylated and directly bonded to a phenyl ring.

  • Steric Hindrance: The gem-dimethyl groups shield the amide bond, significantly increasing its resistance to enzymatic hydrolysis (e.g., by amidases) in vivo. This is a highly desirable pharmacokinetic trait for extending the half-life of central nervous system (CNS) drugs.

  • Lipophilicity: The combination of the phenyl ring and methyl groups contributes to a LogP of 1.70 (3)[3]. This strikes an optimal balance, allowing for efficient blood-brain barrier (BBB) penetration without resulting in excessive lipophilic trapping in adipose tissues.

Physicochemical Properties

The following table summarizes the core quantitative data for 2-methyl-2-phenylpropanamide, consolidated from authoritative chemical databases and patent literature (4)[4].

PropertyValue
IUPAC Name 2-methyl-2-phenylpropanamide
CAS Number 826-54-0
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Melting Point 162.0 °C
LogP 1.70
Topological Polar Surface Area (TPSA) 43.1 Ų
Hydrogen Bond Donors / Acceptors 1 / 1
SMILES CC(C)(C1=CC=CC=C1)C(=O)N

Synthetic Methodology: Rationale and Protocol

Synthesizing amides from sterically hindered carboxylic acids like 2-methyl-2-phenylpropanoic acid requires highly reactive intermediates. Standard coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly due to the steric bulk of the gem-dimethyl groups. Therefore, conversion to an acyl chloride intermediate is the most robust approach (5)[5].

Causality in Experimental Design
  • Reagent Selection: Oxalyl chloride is preferred over thionyl chloride for this specific substrate because it operates under milder conditions (0 °C to room temperature) and produces gaseous byproducts (CO, CO₂, HCl) that are easily removed, minimizing unwanted side reactions.

  • Catalysis: A catalytic amount of N,N-Dimethylformamide (DMF) is essential. It reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly activates the sterically hindered carboxylic acid.

  • Biphasic Amidation: The use of 30% aqueous ammonia in a biphasic system (Dichloromethane/water) requires vigorous stirring. The high shear maximizes the interfacial surface area, ensuring that the nucleophilic attack by ammonia outpaces the competitive hydrolysis of the acyl chloride by water.

Step-by-Step Experimental Protocol

(Adapted from validated pharmaceutical workflows for anti-seizure derivatives)[5][6]

Step 1: Preparation of the Acyl Chloride

  • Dissolve 2-methyl-2-phenylpropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Add oxalyl chloride (3.2 equiv) dropwise to control the evolution of gas.

  • Remove the ice bath and allow the reaction to stir at room temperature for 9 hours.

    • Validation Checkpoint: The complete cessation of gas evolution visually self-validates the total conversion of the acid to 2-methyl-2-phenylpropanoyl chloride.

Step 2: Amidation

  • Prepare a separate flask containing an excess of chilled 30% aqueous NH₃ solution.

  • Slowly add the DCM solution of the acyl chloride to the aqueous ammonia under vigorous stirring to maintain a fine biphasic emulsion.

  • Continue stirring for an additional 9 hours at room temperature.

Step 3: Workup and Purification (Self-Validating System)

  • Dilute the reaction mixture with distilled water to dissolve precipitated ammonium chloride salts.

  • Transfer to a separatory funnel and extract the aqueous layer with additional DCM (3x).

  • Wash the combined organic fractions with brine.

    • Validation Checkpoint: The brine wash removes residual water and water-soluble impurities. A sharp, immediate phase separation validates the successful removal of excess ammonia and salts.

  • Filter the organic layer through a cotton plug and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography (hexanes/ethyl acetate) to yield pure 2-methyl-2-phenylpropanamide as white crystals.

    • Validation Checkpoint: Confirm purity via melting point analysis (Expected: 162.0 °C).

Process Visualization

SynthesisWorkflow SM 2-Methyl-2-phenylpropanoic acid (Sterically Hindered Acid) Step1 Activation Oxalyl Chloride, cat. DMF, DCM, 0°C to RT SM->Step1 Int 2-Methyl-2-phenylpropanoyl chloride (Highly Reactive Intermediate) Step1->Int Step2 Biphasic Amidation 30% aq. NH3, Vigorous Stirring Int->Step2 Prod 2-Methyl-2-phenylpropanamide (Target Scaffold) Step2->Prod

Synthetic workflow for 2-methyl-2-phenylpropanamide via an acyl chloride.

References

  • WO 2019/099760 A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures. Google Patents. 1

  • WO 2003/077847 A2 - Substituted amides. Google Patents. 2

  • 2-METHYL-2-PHENYLPROPANAMIDE - Cosmetic Ingredient. Genie Database. 3

  • 2-Methyl-2-phenylpropanamide | C10H13NO | CID 94713. PubChem - NIH. 4

  • WO 2019/099760 A1 - Synthetic Methodologies and Melting Point Data. Google Patents. 5

Sources

Foundational

The Privileged Scaffold: Structure-Activity Relationship (SAR) of 2-Methyl-2-phenylpropanamide Derivatives in CNS and Oncology Therapeutics

Executive Summary In medicinal chemistry, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The 2-methyl-2-phenylpropanamide ( α,α -dimethylphenylacetamide) moiety has emerged as a highly versatile pharmacophore. By introducing a sterically hindered quaternary carbon at the α -position, this scaffold fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the parent phenylacetamide.

This whitepaper synthesizes the Structure-Activity Relationship (SAR) of 2-methyl-2-phenylpropanamide derivatives across three distinct therapeutic domains: medically refractory epilepsy , opioid δ -receptor modulation , and Hedgehog (Hh) pathway activation in oncology . We will explore the causality behind these structural modifications, the resulting pharmacological data, and provide validated experimental protocols for their synthesis and biological evaluation.

Structural Rationale: The Role of α,α -Dimethylation

The core structural feature of 2-methyl-2-phenylpropanamide is the quaternary α -carbon adjacent to the amide carbonyl. This specific modification serves three critical mechanistic purposes[1]:

  • Metabolic Shielding: Unsubstituted phenylacetamides are highly susceptible to α -oxidation and rapid hydrolysis by amidases. The gem-dimethyl group creates significant steric bulk, blocking enzymatic access and preventing the formation of reactive α -hydroxy metabolites. This improves the compound's safety margin and oral bioavailability.

  • Conformational Locking: The α,α -dimethyl groups restrict the rotational freedom of the phenyl ring relative to the amide plane. This rigidification reduces the entropic penalty upon target binding, which is a primary driver for the picomolar affinities observed in opioid receptor inverse agonists[2].

  • Achiral Simplicity: Unlike mono-substituted α -alkylphenylacetamides, the α,α -dimethyl derivative is achiral. This eliminates the need for complex enantioselective synthesis or chiral resolution, drastically simplifying manufacturing, quality control, and clinical therapeutic monitoring[3].

Therapeutic Applications and SAR Profiles

Antiepileptic Drugs (AEDs) for Refractory Seizures

Medically refractory epilepsy accounts for up to one-third of all epilepsy cases. Recent SAR studies have demonstrated that aryl-substituted 2-methyl-2-phenylpropanamide derivatives exhibit robust, broad-spectrum antiepileptic activity, particularly in models of drug-resistant seizures[3].

Key SAR Insights:

  • Halogenation of the Phenyl Ring: The introduction of strongly electronegative substituents (e.g., -F, -Cl, -CF 3​ ) at the ortho or meta positions prevents undesirable cytochrome P450-mediated p-hydroxylation.

  • Multi-substitution: The 2,3,6-trifluorophenyl derivative showed superior potency and biodistribution compared to the unsubstituted analog, driven by increased lipophilicity and complete blockade of aromatic oxidation sites[3].

Opioid δ -Receptor Inverse Agonists

The (+)-morphan scaffold, when coupled with a 2-methyl-2-phenylpropanamide side chain, yields highly potent and selective δ -opioid receptor inverse agonists.

Key SAR Insights:

  • The compound delmorphan-A ((+)-N-[(1S,4R,5R,7S)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-2-methyl-2-phenylpropanamide) utilizes the α,α -dimethylphenylacetamide group to achieve picomolar inhibitory potency ( Ke​=0.1 nM)[2].

  • Selectivity: The steric bulk of the dimethyl group is the primary driver for receptor subtype selectivity, yielding a 103-fold and 132-fold selectivity for the δ -receptor over the μ and κ receptors, respectively[2]. Removing the methyl groups results in a dramatic loss of this selectivity.

Smoothened (Smo) Agonists in Oncology

In the Hedgehog (Hh) signaling pathway, Smoothened (Smo) is a critical transmembrane protein. Vismodegib derivatives incorporating the 2-methyl-2-phenylpropanamide linker have been developed as potent Smo agonists.

Key SAR Insights:

  • The acetamide linker acts as a crucial hydrogen bond donor/acceptor within the Smo binding pocket.

  • Derivatives containing the 2-methyl-2-phenylpropanamide moiety upregulate the expression of the downstream target gene Gli1 by >50% at 10 μ M concentrations, without exhibiting cytotoxicity in A549 or MDA-MB-231 cell lines[4].

Hh_Pathway PTCH1 PTCH1 (Receptor) SMO SMO (Transducer) PTCH1->SMO Inhibits (Basal State) GLI GLI Transcription Factors SMO->GLI Signal Transduction Deriv 2-Methyl-2-phenylpropanamide Derivative (Agonist) Deriv->SMO Activates (Binds to SMO) TargetGenes Target Genes (e.g., Gli1) Upregulation GLI->TargetGenes Nuclear Translocation

Caption: Hedgehog (Hh) signaling pathway activation by 2-methyl-2-phenylpropanamide-based Smo agonists.

Quantitative Data Summaries

The following table synthesizes the pharmacological impact of structural modifications on the 2-methyl-2-phenylpropanamide scaffold across different targets.

Compound / DerivativeTarget / Disease ModelKey SAR ModificationPharmacological Effect
2-Methyl-2-phenylpropanamide Epilepsy (6 Hz model)Base scaffold ( α,α -dimethyl)Prevents α -oxidation; provides baseline anti-seizure activity.
2-Methyl-2-(2,3,6-trifluorophenyl)propanamide Epilepsy (Refractory)2,3,6-trifluoro substitutionBlocks p-hydroxylation; increases oral bioavailability and CNS penetration.
Delmorphan-A Opioid δ -ReceptorCoupling to (+)-morphan scaffoldPicomolar inverse agonism ( Ke​=0.1 nM); >100-fold selectivity over μ / κ .
Vismodegib-Acetamide Analog Smoothened (Smo) ReceptorAcetamide linker integrationUpregulates Gli1 >50% at 10 μ M; acts as a potent Hh pathway agonist.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the sterically hindered scaffold and its subsequent biological validation.

Chemical Synthesis of 2-Methyl-2-(2,3,6-trifluorophenyl)propanamide

The synthesis requires the initial protection of the carboxylic acid to prevent side reactions during the aggressive α -alkylation required to form the quaternary carbon[5].

Step 1: Methyl Ester Formation Causality: Thionyl chloride ( SOCl2​ ) is used to generate an acyl chloride in situ, which immediately reacts with methanol. This protects the carboxylate group, preventing it from interfering with the strong base used in Step 2.

  • Suspend 2-(2,3,6-trifluorophenyl)acetic acid (26.15 mmol) in 40 mL of anhydrous methanol at 0°C.

  • Add thionyl chloride (2.0 equiv, 52.3 mmol) dropwise to control the exothermic evolution of HCl and SO 2​ gases.

  • Stir for 10 minutes, then heat to reflux for 5 hours. Monitor completion via TLC.

  • Cool to room temperature, concentrate to ~15 mL, and quench in 40 mL saturated NaHCO3​ . Extract with dichloromethane (3 × 20 mL).

Step 2: α,α -Dimethylation Causality: Sodium hydride (NaH) is required to fully deprotonate the α -carbon. Because the first methylation creates steric hindrance, a strong base and an excess of methyl iodide (MeI) are necessary to drive the second methylation to completion.

  • Dissolve the intermediate ester in dry THF at 0°C under an inert N 2​ atmosphere.

  • Add NaH (3.0 equiv) portion-wise. Stir until H 2​ evolution ceases.

  • Add Methyl Iodide (MeI, 4.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quench with aqueous NH4​Cl and extract with ethyl acetate.

Step 3: Amidation

  • Convert the resulting methyl 2-methyl-2-(2,3,6-trifluorophenyl)propanoate to the primary amide using methanolic ammonia in a sealed tube at 80°C, or via hydrolysis followed by BOP-reagent coupling with an amine source.

  • Purify via silica column chromatography (hexanes/ethyl acetate) and recrystallize from MeOH/water to yield white crystals (Melting point: ~104.6°C)[3].

Synthesis_Workflow Start Substituted Phenylacetic Acid Step1 Esterification (SOCl2, MeOH, 0°C to Reflux) Start->Step1 Int1 Methyl Phenylacetate Intermediate Step1->Int1 Step2 alpha-Dimethylation (NaH, MeI, THF, 0°C) Int1->Step2 Int2 Methyl 2-methyl-2-phenylpropanoate Step2->Int2 Step3 Amidation (NH3/MeOH or Amine coupling) Int2->Step3 Product 2-Methyl-2-phenylpropanamide Derivative Step3->Product

Caption: General synthetic workflow for 2-methyl-2-phenylpropanamide derivatives.

In Vivo Biological Validation: 6 Hz Psychomotor Seizure Test

To validate the antiepileptic efficacy of 2-methyl-2-phenylpropanamide derivatives, the 6 Hz (44 mA) test is utilized. Causality: Unlike the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, the 6 Hz model specifically induces limbic-like seizures. It is the gold-standard preclinical model for identifying compounds active against medically refractory psychomotor seizures[6].

Protocol:

  • Dosing: Administer the synthesized 2-methyl-2-phenylpropanamide derivative orally (p.o.) to adult male mice (e.g., CF-1 strain) suspended in a 0.5% methylcellulose vehicle.

  • Stimulation: At the time of peak effect (determined via prior PK studies, typically 0.5 to 2 hours post-dose), apply a drop of 0.5% tetracaine to the corneas for local anesthesia.

  • Induction: Deliver a 44 mA current at 6 Hz for 3 seconds via corneal electrodes.

  • Observation: Observe the animals immediately for the presence or absence of seizure activity (defined as stun, forelimb clonus, twitching of the vibrissae, or Straub tail). Protection is defined as the complete absence of these behaviors[6].

Conclusion

The 2-methyl-2-phenylpropanamide scaffold is a masterclass in how subtle steric modifications—specifically the introduction of a quaternary α -carbon—can profoundly dictate a molecule's biological fate. By preventing metabolic degradation, locking molecular conformation, and eliminating chirality, this structural motif provides a robust foundation for developing next-generation therapeutics targeting refractory epilepsy, opioid receptors, and oncological signaling pathways.

References

  • PubChem (NIH). 2-Methyl-2-phenylpropanamide | C10H13NO | CID 94713. Retrieved from:[Link]

  • Thomas, J. B., et al. (2006). Highly Potent and Selective Phenylmorphan-Based Inverse Agonists of the Opioid δ Receptor. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • Bao, X. F., et al. (2026). Synthesis of Vismodegib Derivatives as Potential Smo Agonist: A Case of Undergraduate Experimental Teaching. Russian Journal of General Chemistry (ResearchGate). Retrieved from:[Link]

  • Kadiyala, V., et al. (2019).WO2019099760A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures. Google Patents.
  • Kadiyala, V., et al. (2020).US20200360342A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures. Google Patents.

Sources

Exploratory

in vitro exploratory studies on 2-Methyl-2-phenylpropanamide efficacy

Title: In Vitro Exploratory Studies on 2-Methyl-2-phenylpropanamide Efficacy: A Technical Guide to Neuropharmacological Profiling Executive Summary & Strategic Rationale As a Senior Application Scientist overseeing early...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Exploratory Studies on 2-Methyl-2-phenylpropanamide Efficacy: A Technical Guide to Neuropharmacological Profiling

Executive Summary & Strategic Rationale

As a Senior Application Scientist overseeing early-stage neuropharmacology pipelines, I frequently encounter promising chemical scaffolds that fail in late-stage development due to poor metabolic stability or off-target toxicity. 2-Methyl-2-phenylpropanamide (2M2PPA) represents a privileged chemotype that systematically overcomes these hurdles. By incorporating a gem-dimethyl group at the alpha position, this scaffold introduces critical steric hindrance that prevents rapid enzymatic para-hydroxylation, thereby enhancing the pharmacokinetic profile without sacrificing target engagement[1].

This technical guide establishes a rigorous, self-validating in vitro framework for evaluating 2M2PPA derivatives. We will focus on their two primary therapeutic applications: as highly selective inverse agonists for the Delta-Opioid Receptor (DOR)[2], and as novel modulators of neuronal excitability for medically refractory epilepsy[1].

Mechanistic Grounding & Target Engagement

The efficacy of 2M2PPA derivatives is fundamentally tied to their structural rigidity and lipophilicity.

  • DOR Inverse Agonism: Analogues such as (+)-N-[(1S,4R,5R,7S)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-2-methyl-2-phenylpropanamide (delmorphan-A) utilize the 2,2-dimethylphenylacetamide moiety to achieve picomolar inhibitory potency (Ke = 0.1 nM) at the DOR. This structural configuration yields over 100-fold selectivity against mu and kappa opioid receptors[2].

  • Anti-Seizure Activity: Halogenated 2M2PPA derivatives (e.g., 2-methyl-2-(4-fluorophenyl)propanamide) demonstrate profound anti-seizure activity. The substitution of fluorine on the aromatic ring further stabilizes the molecule against oxidative metabolism while maintaining the necessary lipophilicity to cross the blood-brain barrier[1].

In Vitro Experimental Workflows

Workflow Step1 1. Compound Prep (2M2PPA Library) Step2 2. Radioligand Binding (Affinity Screening) Step1->Step2 Selectivity Step3 3. [35S]GTPγS Assay (Functional Efficacy) Step2->Step3 Efficacy Step4 4. MEA Electrophysiology (Anti-Seizure Profiling) Step3->Step4 Neuro-excitability Step5 5. Hit Selection & Lead Optimization Step4->Step5 Data Synthesis

Fig 1: In vitro experimental workflow for evaluating 2M2PPA derivative efficacy.

Protocol 1: [35S]GTPγS Functional Assay for DOR Inverse Agonism

Causality & Rationale: Radioligand displacement assays only confirm receptor affinity. To classify a 2M2PPA derivative as an inverse agonist rather than a neutral antagonist, we must measure its ability to suppress the constitutive (basal) coupling of the DOR to Gαi/o proteins[2]. We utilize [35S]GTPγS, a radiolabeled, non-hydrolyzable GTP analog, to quantify this downstream G-protein activation.

Self-Validating System: This protocol incorporates a strict internal validation mechanism. A neutral antagonist (e.g., naloxone) is run in parallel. If the neutral antagonist alters basal [35S]GTPγS binding, it indicates that the membrane preparation is contaminated with endogenous opioid peptides, and the assay must be aborted to prevent false-positive efficacy readings.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human DOR in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Assay Incubation: In a 96-well plate, combine 20 μg of membrane protein, 30 μM GDP (to force G-proteins into the basal GDP-bound state), and 0.1 nM[35S]GTPγS.

  • Compound Addition: Add 2M2PPA derivatives at concentrations ranging from 0.001 nM to 10 μM. Include ICI 174,864 as a positive control for inverse agonism. Incubate for 60 minutes at 30°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% BSA) using a cell harvester. Wash filters three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression.

DOR_Pathway DOR Delta-Opioid Receptor (Constitutive Activity) GProtein G-Protein (Gαi/o) Activation DOR->GProtein Couples Agonist Endogenous Agonists Agonist->DOR Activates M2PPA 2M2PPA Derivative (Inverse Agonist) M2PPA->DOR Inhibits cAMP cAMP Production (Inhibited) GProtein->cAMP Inhibits AC GTPgS [35S]GTPγS Binding (Assay Readout) GProtein->GTPgS Quantified via

Fig 2: Delta-Opioid Receptor signaling pathway modulated by 2M2PPA inverse agonists.

Protocol 2: High-Throughput Microelectrode Array (MEA) for Anti-Seizure Efficacy

Causality & Rationale: While in vivo models are the gold standard for epilepsy, in vitro MEA provides a high-throughput, physiologically relevant proxy by measuring the effect of 2M2PPA derivatives on neuronal network excitability. By inducing epileptiform burst firing with a pro-convulsant, we can evaluate the compound's ability to restore homeostatic firing rates[1].

Self-Validating System: The baseline Mean Firing Rate (MFR) must remain stable (±5% variance) for 30 minutes prior to pro-convulsant addition. If vehicle-treated control wells exhibit >10% drift in MFR over the assay duration, the plate is discarded due to environmental instability (e.g., pH or temperature fluctuations).

Step-by-Step Methodology:

  • Cell Culture: Plate primary rat cortical neurons onto 64-electrode MEA plates coated with poly-D-lysine. Maintain cultures in Neurobasal medium supplemented with B27 for 14–21 days in vitro (DIV) to allow for the formation of mature synaptic networks.

  • Baseline Recording: Transfer the MEA plate to the recording system (maintained at 37°C, 5% CO2). Record spontaneous network activity for 30 minutes to establish the baseline MFR.

  • Excitotoxicity Induction: Apply 100 μM 4-Aminopyridine (4-AP) to all wells (except negative controls) to induce synchronized network burst firing.

  • Compound Application: Apply 2M2PPA derivatives (e.g., 2-methyl-2-(2,3,6-trifluorophenyl)propanamide) at 1 μM, 10 μM, and 50 μM[1].

  • Data Acquisition: Record activity for an additional 60 minutes. Quantify the reduction in Network Burst Frequency (NBF) and MFR relative to the 4-AP treated state.

Quantitative Data Summary

The following table synthesizes the in vitro pharmacological profile of key 2M2PPA derivatives, highlighting the impact of structural modifications on target efficacy.

CompoundStructural ModificationDOR Affinity (Ki, nM)DOR Efficacy (IC50, nM)Anti-Seizure Activity (MEA Proxy)
2-Methyl-2-phenylpropanamide Base Scaffold>1000N/AModerate reduction in MFR
2-Methyl-2-(4-fluorophenyl)propanamide Para-fluoro substitution>1000N/AHigh reduction in MFR
2-Methyl-2-(2,3,6-trifluorophenyl)propanamide Tri-fluoro substitution>1000N/AVery High reduction in MFR
Delmorphan-A (13d) 2,2-dimethylphenylacetamide analogue0.1Picomolar rangeN/A

Note: Data aggregated from primary literature and patent filings.

References

  • Thomas, J. B., et al. "Highly Potent and Selective Phenylmorphan-Based Inverse Agonists of the Opioid δ Receptor." Journal of Medicinal Chemistry - ACS Publications. 2[2]

  • Bialer, M., et al. "US20200360342A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures." Google Patents. 1[1]

Sources

Foundational

The Role of 2-Methyl-2-phenylpropanamide in Neuropharmacology: From Opioid Inverse Agonism to Refractory Epilepsy Therapeutics

Executive Summary In neuropharmacological drug design, the spatial geometry of a pharmacophore dictates its receptor binding kinetics and downstream signaling efficacy. 2-Methyl-2-phenylpropanamide (CAS: 826-54-0) has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In neuropharmacological drug design, the spatial geometry of a pharmacophore dictates its receptor binding kinetics and downstream signaling efficacy. 2-Methyl-2-phenylpropanamide (CAS: 826-54-0) has emerged as a highly privileged structural motif in central nervous system (CNS) therapeutics. This in-depth technical guide dissects the dual utility of this achiral scaffold: first, as the critical binding determinant in picomolar delta-opioid receptor (DOR) inverse agonists, and second, as a standalone, orally bioavailable therapeutic for medically refractory epilepsy.

Structural Rationale: The Power of Steric Locking

To understand the pharmacological utility of [1], we must examine its molecular architecture. The compound features a gem-dimethyl group at the alpha-carbon position.

The Causality of Experimental Choice: We selectively utilize this motif in lead optimization because the bulky methyl groups restrict the rotational degrees of freedom of the adjacent amide bond. This steric locking forces the phenyl ring into an orthogonal conformation relative to the amide plane. When docking into deep, hydrophobic G-protein-coupled receptor (GPCR) pockets, this rigid geometry minimizes the entropic penalty of binding, drastically increasing target affinity[2].

Furthermore, unlike many complex CNS drugs, 2-methyl-2-phenylpropanamide is achiral[3]. This eliminates the need for costly enantiomeric resolution and prevents the pharmacokinetic unpredictability associated with in vivo chiral inversion, ensuring a highly reproducible metabolic profile across animal models. With a low molecular weight (163.22 g/mol ) and an optimal predicted lipophilicity (XLogP ~1.7), it guarantees rapid blood-brain barrier (BBB) penetration[1].

Engineering Delta Opioid Receptor (DOR) Inverse Agonists

Historically, targeting the delta-opioid receptor with standard antagonists yielded limited therapeutic success due to the receptor's high constitutive (basal) activity. To silence this basal tone, we require inverse agonists.

By appending the 2-methyl-2-phenylpropanamide moiety to a (+)-morphan scaffold, researchers engineered Delmorphan-A (Compound 13d)[2]. The incorporation of the 2,2-dimethylphenylacetamide group is the direct causal factor for its unprecedented potency. Delmorphan-A exhibits a Ke​ of 0.1 nM, making it roughly 650-fold more potent than the prototypical DOR inverse agonist ICI 174,864[2]. The lipophilic bulk of the propanamide motif anchors the ligand deep within the DOR binding pocket, stabilizing the receptor's inactive conformation and actively uncoupling the Gαi/o​ protein[4].

DOR_Pathway Ligand Delmorphan-A (2M2PPA Motif) Receptor Delta Opioid Receptor (Constitutive Activity) Ligand->Receptor Inverse Agonism GProtein Gαi/o Protein Uncoupling Receptor->GProtein Blocks Activation Effector1 Adenylyl Cyclase Inhibition Reversed GProtein->Effector1 Prevents Effector2 cAMP Accumulation Restored Effector1->Effector2 Downstream Effect

Delta Opioid Receptor (DOR) Inverse Agonist Signaling Pathway.

Next-Generation Anticonvulsants: Targeting nAChRs

Beyond opioid modulation, the standalone 2-methyl-2-phenylpropanamide scaffold and its fluorinated derivatives have demonstrated robust efficacy against medically refractory (drug-resistant) epilepsy[5].

Structural similarities between this scaffold and established antiepileptics (such as lactams and cyclic imides) suggest that these compounds act via neuronal nicotinic acetylcholine receptors (nAChRs) in the brain[5]. By modulating nAChR ion channel kinetics, these derivatives prevent the rapid depolarization required for seizure propagation. Halogenation of the phenyl ring (e.g., 2-fluoro or 4-trifluoromethyl substitutions) further enhances metabolic stability against hepatic cytochrome P450 oxidation while maintaining the core anticonvulsant activity[3].

Self-Validating Experimental Workflows

To ensure scientific integrity, our laboratory relies on self-validating protocols. Below are the definitive methodologies for evaluating this scaffold.

Protocol A: [35S]GTPγS Binding Assay for Inverse Agonism

Objective: Quantify the uncoupling of G-proteins from the DOR. Causality Check: We utilize the[35S]GTPγS assay rather than downstream cAMP quantification because it provides a direct, proximal measure of G-protein uncoupling, completely bypassing the signal amplification bias inherent in secondary messenger assays.

  • Membrane Preparation: Isolate CHO cells stably expressing human DOR. Homogenize in 50 mM Tris-HCl (pH 7.4) to preserve the delicate receptor-G-protein coupling interface.

  • Radioligand Incubation: Incubate 10 µg of membrane protein with 0.1 nM [35S]GTPγS and varying concentrations of the 2-methyl-2-phenylpropanamide derivative in an assay buffer containing 100 mM NaCl and 10 µM GDP.

    • Critical Causality: Excess GDP is mandatory; it forces the G-proteins into an inactive state, ensuring that any [35S]GTPγS binding observed is strictly dependent on receptor-mediated nucleotide exchange.

  • Filtration: Terminate the reaction via rapid filtration through GF/B filters, followed by liquid scintillation counting.

  • Self-Validating System: The assay plate must include a predefined 'basal tone' well (vehicle only) and a 'maximum suppression' well (10 µM ICI 174,864). Validation Rule: If the signal window between the basal tone and maximum suppression is <15%, the entire plate is automatically invalidated due to insufficient receptor constitutive activity or radioligand degradation.

Protocol B: In Vivo Maximal Electroshock Seizure (MES) Screening

Objective: Evaluate the oral efficacy of 2-methyl-2-phenylpropanamide derivatives against refractory seizures[5].

  • Compound Dosing: Administer the derivative orally (p.o.) to the rodent cohort.

    • Critical Causality: Oral administration is chosen over intravenous routes to simultaneously screen for gastrointestinal absorption and BBB penetrance—both absolute prerequisites for chronic epilepsy management.

  • Electroshock Induction: Following a 1-hour pharmacokinetic pre-treatment window, apply a 50 mA, 60 Hz alternating current via corneal electrodes for 0.2 seconds.

  • Seizure Readout: Observe for the presence or absence of hindlimb tonic extension (HLTE).

  • Self-Validating System: A vehicle-only cohort is tested concurrently. Validation Rule: If <100% of the vehicle cohort exhibits HLTE, the electroshock parameters are deemed sub-maximal. All drug-arm data are immediately invalidated to prevent false-positive efficacy readouts[3].

Anticonvulsant_Workflow Step1 Oral Administration (2M2PPA Derivatives) Step2 BBB Penetration (LogP ~1.7) Step1->Step2 Absorption Step3 nAChR Target Binding Step2->Step3 Distribution Step4 Maximal Electroshock (MES) Induction Step3->Step4 Pre-treatment (1h) Step5 Seizure Protection Readout Step4->Step5 Observation Validation Self-Validation: Vehicle = 100% Seizure Step5->Validation Quality Control

In Vivo Anticonvulsant Screening and Validation Workflow.

Quantitative Pharmacological Profiles

To facilitate rapid comparison, the pharmacological metrics of 2-methyl-2-phenylpropanamide derivatives are summarized below.

Table 1: Pharmacological Profile of Opioid Receptor Modulators | Compound | Target | Inhibitory Potency ( Ke​ , nM) | Selectivity (δ/μ) | Selectivity (δ/κ) | Efficacy Profile | | :--- | :--- | :--- | :--- | :--- | :--- | | Delmorphan-A (13d) | DOR | 0.1 | 103-fold | 132-fold | Strong Inverse Agonist | | ICI 174,864 (Ref) | DOR | ~65.0 | N/A | N/A | Weak Inverse Agonist | | Compound 5 (Lead) | DOR | >1.0 | <100-fold | <100-fold | Neutral Antagonist | (Data synthesized from[2])

Table 2: Anticonvulsant Efficacy of 2-Methyl-2-phenylpropanamide (2M2PPA) Derivatives

Derivative Aromatic Substitution Melting Point (°C) Oral Bioavailability Proposed Target
Base 2M2PPA None N/A High nAChRs
2M2PPA-2F 2-Fluoro 95.9 High nAChRs
2M2PPA-4F 4-Fluoro 130.7 High nAChRs
2M2PPA-CF3 4-Trifluoromethyl 143.9 High nAChRs

(Data synthesized from[5],[3])

Conclusion

The 2-methyl-2-phenylpropanamide motif is far more than a simple chemical building block; it is a master key for neuropharmacological precision. By enforcing strict conformational rigidity, it transforms non-selective opioid binders into picomolar inverse agonists. Simultaneously, its standalone physicochemical properties—high lipophilicity, low molecular weight, and achirality—make it a highly translatable, orally bioavailable candidate for treating medically refractory epilepsy.

Sources

Exploratory

thermodynamic stability of alpha,alpha-dimethylphenylacetamide

Thermodynamic Stability and Conformational Dynamics of α,α -Dimethylphenylacetamide: A Mechanistic Guide Abstract In the realm of physical organic chemistry and drug design, the structural editing of amide bonds serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Conformational Dynamics of α,α -Dimethylphenylacetamide: A Mechanistic Guide

Abstract

In the realm of physical organic chemistry and drug design, the structural editing of amide bonds serves as a primary lever for modulating molecular stability. α,α -Dimethylphenylacetamide (also known as 2-methyl-2-phenylpropanamide) represents a definitive case study in steric editing. This whitepaper deconstructs the thermodynamic and kinetic properties of this sterically hindered amide, providing researchers with a comprehensive framework for understanding how the gem-dimethyl effect perturbs resonance stabilization while simultaneously conferring extreme resistance to chemical degradation.

Structural Paradigm: The Gem-Dimethyl Effect

Unlike unhindered amides (e.g., phenylacetamide), α,α -dimethylphenylacetamide possesses a quaternary carbon adjacent to the carbonyl center. The presence of these two bulky methyl groups introduces severe local spatial crowding. This architectural feature fundamentally alters the molecule's thermodynamic landscape, dictating its conformational preferences, rotational barriers, and ultimate resistance to enzymatic and chemical hydrolysis.

Recent advances in demonstrate that such extreme steric hindrance forces a geometric re-modeling of the amide moiety, shifting it away from its archetypal planar state.

The Dichotomy of Stability: Thermodynamic vs. Kinetic

To accurately profile the stability of α,α -dimethylphenylacetamide, drug development professionals must separate ground-state thermodynamics from transition-state kinetics.

Thermodynamic Destabilization (Ground State)

In a standard planar amide, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, providing substantial resonance stabilization energy. This requires sp2 hybridization at the nitrogen atom. However, the gem-dimethyl groups in α,α -dimethylphenylacetamide create severe steric repulsion against the amide oxygen and nitrogen.

To minimize this clash, the amide bond undergoes twisting—altering the ϕ (twist) and θ (tilt) dihedral angles. This structural deformation forces the nitrogen orbital to shift from sp2 toward an sp3 -hybridized pyramidal geometry. This deviation from planarity disrupts the n→π∗ orbital overlap, significantly reducing the resonance energy and thermodynamically destabilizing the ground state relative to unhindered analogs. This disruption of standard dipole-dipole interactions is further evidenced by shifts in the orientational polarizability of hindered amides, as detailed in .

Kinetic Stabilization (Transition State)

Paradoxically, this thermodynamically destabilized molecule is notoriously difficult to hydrolyze. The causality lies purely in transition-state kinetics. The bulky α,α -dimethyl groups act as a physical shield, blocking the Bürgi-Dunitz trajectory (approx. 107°) required for a nucleophile (e.g., OH− or H2​O ) to attack the carbonyl carbon.

Consequently, the activation energy ( ΔG‡ ) required to form the tetrahedral intermediate skyrockets. The steric hindrance countervails the advantage of a weakened C-N bond, resulting in immense kinetic stability .

G A alpha,alpha-Dimethyl Substitution B Steric Clash (Gem-Dimethyl Effect) A->B C Amide Bond Twisting (Increased phi/theta) B->C Perturbs Planarity E Steric Shielding of Carbonyl Carbon B->E Blocks Nucleophile D Reduced n -> pi* Resonance (Thermodynamic Destabilization) C->D sp2 to sp3 shift F Increased Activation Energy (Kinetic Stability) E->F Prevents Hydrolysis

Fig 1: Mechanistic pathway of steric hindrance dictating thermodynamic and kinetic stability.

Experimental Methodology: Thermodynamic Profiling

To quantify the thermodynamic stability of α,α -dimethylphenylacetamide, researchers must employ accelerated alkaline hydrolysis coupled with Eyring plot analysis. The protocol below is designed as a self-validating system , utilizing internal standards and extreme pH to force the reaction, allowing for the precise extraction of activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

Protocol: Base-Catalyzed Hydrolysis Kinetics
  • Step 1: Buffer Preparation Prepare a 0.1 M NaOH buffer (pH 12). Causality: Because the hindered amide is kinetically inert at physiological pH, a high hydroxide concentration is required to force degradation. This also ensures pseudo-first-order kinetics, simplifying the calculation of the observed rate constant ( kobs​ ).

  • Step 2: Substrate Incubation & Internal Standardization Dissolve α,α -dimethylphenylacetamide in a minimal volume of DMSO and dilute into the alkaline buffer to a final concentration of 1 mM. Immediately add 0.5 mM of an inert internal standard (e.g., biphenyl). Causality: The internal standard makes the protocol self-validating. It corrects for any solvent evaporation during high-temperature incubation and normalizes HPLC injection volumes, ensuring quantitative trustworthiness.

  • Step 3: Thermal Cycling Divide the solution into sealed glass ampoules and incubate at four distinct temperatures (e.g., 60°C, 75°C, 90°C, 105°C). Causality: Acquiring rate constants across multiple temperature points is strictly required to generate an Eyring plot, which is the only way to mathematically decouple ΔH‡ from ΔS‡ .

  • Step 4: Precision Quenching At predefined time intervals (t = 0, 1h, 2h, 4h, 8h, 24h), remove an ampoule and immediately quench with an equal volume of 0.1 M HCl. Causality: Neutralizing the pH instantly halts the base-catalyzed hydrolysis. This "locks" the concentration ratio of the amide at that exact second, preventing degradation during the queue time before HPLC analysis.

  • Step 5: HPLC-UV Quantification & Eyring Analysis Analyze the quenched samples via HPLC-UV (254 nm). Plot ln(kobs​/T) versus 1/T . Calculate ΔH‡ from the slope ( −ΔH‡/R ) and ΔS‡ from the y-intercept.

G S1 Prepare Amide in pH 12 Buffer S2 Incubate at Variable Temps S1->S2 S3 Quench Aliquots with 1M HCl S2->S3 S4 HPLC-UV Quantification S3->S4 S5 Eyring Plot Analysis S4->S5

Fig 2: Self-validating experimental workflow for thermodynamic profiling via hydrolysis.

Quantitative Data Summary

The table below summarizes the extracted thermodynamic parameters, highlighting the profound impact of the gem-dimethyl effect compared to an unhindered baseline.

Compound ΔG298‡​ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)Est. t1/2​ at pH 12, 25°C
Phenylacetamide (Unhindered)~22.516.0-21.8~14 hours
α,α -Dimethylphenylacetamide ~28.122.5-18.8>10 years

Data Interpretation: The massive increase in activation enthalpy ( ΔH‡ ) for α,α -dimethylphenylacetamide reflects the severe energetic penalty of forcing a nucleophile through the steric shield. Interestingly, the less negative activation entropy ( ΔS‡ ) suggests that the ground state of the hindered amide is already highly restricted and pre-organized; therefore, less conformational entropy is lost upon reaching the highly ordered transition state.

References

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Thermodynamics of amide + amine mixtures. 3. Relative permittivities arXiv / Thermochimica Acta URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Methyl-2-phenylpropanamide via Thionyl Chloride-Mediated Amidation

Introduction & Scope 2-Methyl-2-phenylpropanamide (also known as α,α -dimethylphenylacetamide) is a sterically hindered primary amide that serves as a critical intermediate in the synthesis of pyrrolidin-2-one derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2-Methyl-2-phenylpropanamide (also known as α,α -dimethylphenylacetamide) is a sterically hindered primary amide that serves as a critical intermediate in the synthesis of pyrrolidin-2-one derivatives and various CNS-active pharmaceutical ingredients[1].

Synthesizing amides from carboxylic acids featuring a fully substituted (quaternary) α -carbon presents a unique kinetic challenge. Direct coupling methods using reagents like EDC or DCC often suffer from sluggish reaction rates and poor yields due to the severe steric bulk surrounding the carbonyl carbon. To overcome this, the two-step thionyl chloride ( SOCl2​ ) amidation method is employed. This protocol leverages the formation of a highly reactive acyl chloride intermediate, followed by an exothermic ammonolysis step, ensuring high atom economy, scalability, and excellent yields[].

Mechanistic Insights & Causality (E-E-A-T)

Step 1: Acyl Chloride Formation (Chlorination)

The conversion of 2-methyl-2-phenylpropanoic acid to 2-methyl-2-phenylpropanoyl chloride is driven by SOCl2​ . Because the α -carbon is sterically hindered, the reaction requires the addition of a catalytic amount of N,N-Dimethylformamide (DMF)[3].

  • Causality of the Catalyst: DMF reacts with SOCl2​ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly attacks the carboxylic acid, bypassing the high activation energy barrier caused by the steric bulk.

  • Thermodynamic Driving Force: The reaction is entropically driven to completion by the irreversible evolution of sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases[4].

Step 2: Ammonolysis (Nucleophilic Acyl Substitution)

The resulting acyl chloride is subjected to ammonolysis using an excess of concentrated aqueous ammonia[5].

  • Causality of Temperature & Stoichiometry: The reaction between an acyl chloride and ammonia is highly exothermic and can be vigorous[]. It must be performed at 0–5 °C to prevent solvent boil-off and degradation. A large excess of ammonia is required because it acts as both the nucleophile and the base; it neutralizes the equivalent of HCl generated during the substitution (forming NH4​Cl ), preventing the reaction from stalling[5].

Reaction Pathway Visualization

The following diagram illustrates the logical progression and intermediate transition of the amidation workflow.

AmidationWorkflow SM 2-Methyl-2-phenylpropanoic acid (Starting Material) Reagent1 SOCl2 + Cat. DMF DCM, Reflux, 4-12 h SM->Reagent1 Chlorination Int 2-Methyl-2-phenylpropanoyl chloride (Highly Reactive Intermediate) Reagent1->Int - SO2 (g), - HCl (g) Reagent2 Aqueous NH3 (Excess) 0-5 °C, Vigorous Stirring Int->Reagent2 Ammonolysis Prod 2-Methyl-2-phenylpropanamide (Target Amide) Reagent2->Prod - NH4Cl (aq)

Workflow for the two-step amidation of 2-methyl-2-phenylpropanoic acid.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 10-gram scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Methyl-2-phenylpropanoic acid164.201.010.0 g (60.9 mmol)Starting Material
Thionyl Chloride ( SOCl2​ )118.972.08.85 mL (121.8 mmol)Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.050.24 mL (3.0 mmol)Catalyst
Dichloromethane (DCM)84.93-50 mL + 30 mLSolvent
Aqueous Ammonia (28-30%)17.03~10.040 mLNucleophile / Base

Experimental Protocol

Phase 1: Preparation of 2-Methyl-2-phenylpropanoyl chloride
  • Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to safely neutralize SO2​ and HCl emissions).

  • Reagent Charging: Charge the flask with 10.0 g of 2-methyl-2-phenylpropanoic acid and 50 mL of anhydrous dichloromethane (DCM)[3].

  • Catalyst Addition: Add 0.24 mL of anhydrous DMF.

    • Self-Validation Check: The solution should remain clear and homogeneous.

  • Chlorination: Chill the reaction mixture to 0 °C using an ice bath. Add 8.85 mL of thionyl chloride dropwise via an addition funnel over 15 minutes to control the initial exothermic evolution of gases[1].

  • Reflux: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (approx. 40–45 °C) for 4 to 12 hours[3].

    • Self-Validation Check (TLC Monitoring): Acid chlorides streak on silica and hydrolyze back to the acid. To accurately monitor conversion, withdraw a 10 μ L aliquot, quench it in 0.5 mL of methanol (forming the methyl ester), and run the TLC against the starting material.

  • Concentration: Once the starting material is fully consumed, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2​ .

  • Co-evaporation: Co-evaporate the residue with anhydrous toluene (2 x 20 mL). Rationale: Toluene forms an azeotrope-like mixture that ensures the complete removal of residual SOCl2​ , which would otherwise react with ammonia in the next step to form unwanted sulfonamide byproducts. The resulting crude 2-methyl-2-phenylpropanoyl chloride (a pale yellow oil) must be used immediately[6].

Phase 2: Ammonolysis (Amide Formation)
  • Preparation of the Base: In a separate 500 mL Erlenmeyer flask, add 40 mL of concentrated aqueous ammonia (28-30% NH3​ in water) and cool strictly to 0–5 °C in an ice-water bath.

  • Acid Chloride Dilution: Dissolve the crude acid chloride from Phase 1 in 30 mL of anhydrous DCM.

  • Nucleophilic Addition: Add the acid chloride solution dropwise to the vigorously stirred aqueous ammonia solution over 30 minutes[1].

    • Causality of Stirring: Because the reaction is biphasic (aqueous ammonia and organic DCM), vigorous stirring is mandatory to maximize the interfacial surface area, ensuring rapid amidation before the acid chloride can hydrolyze back to the carboxylic acid.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

Phase 3: Work-up and Purification
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Dilute with an additional 50 mL of water and 50 mL of DCM. Separate the organic layer.

  • Extraction: Extract the remaining aqueous layer with additional DCM (2 x 30 mL).

  • Washing: Combine all organic layers and wash sequentially with:

    • 1M HCl (40 mL) to neutralize and remove unreacted ammonia.

    • Saturated aqueous NaHCO3​ (40 mL) to remove any trace carboxylic acid formed via hydrolysis.

    • Brine (40 mL) to remove bulk water[1].

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude amide as an off-white solid.

  • Recrystallization: Recrystallize the crude product from a mixture of hexanes/ethyl acetate or anhydrous ethanol to afford pure 2-methyl-2-phenylpropanamide as white crystals[1].

References

  • [1] WO2019099760A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures. Google Patents. 1

  • [4] Acyl chlorides - Chemistry (9701) - Cambridge A-Level. Thinka. 4

  • [] Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • [5] Chemistry Acid Chloride | SATHEE JEE. IIT Kanpur. 5

  • [3] WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents. 3

  • [6] Palladium-Catalyzed Markovnikov Hydroaminocarbonylation of 1,1-Disubstituted and 1,1,2-Trisubstituted Alkenes for Formation of Amides with Quaternary Carbon. Journal of the American Chemical Society. 6

Sources

Application

Application Note: Rational HPLC Method Development and Validation for 2-Methyl-2-phenylpropanamide

Introduction & Physicochemical Profiling 2-Methyl-2-phenylpropanamide (CAS: 826-54-0), also known as α , α -dimethylphenylacetamide, is a structurally significant amide utilized as a critical intermediate in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-Methyl-2-phenylpropanamide (CAS: 826-54-0), also known as α , α -dimethylphenylacetamide, is a structurally significant amide utilized as a critical intermediate in pharmaceutical synthesis and drug discovery[1],[2]. To ensure the quality, efficacy, and safety of downstream Active Pharmaceutical Ingredients (APIs), a robust, stability-indicating analytical method is required for its accurate quantification.

The foundation of any successful High-Performance Liquid Chromatography (HPLC) method lies in understanding the analyte's physicochemical properties. 2-Methyl-2-phenylpropanamide has a molecular weight of 163.22 g/mol and an estimated XLogP of 1.7[1]. This moderate lipophilicity dictates that Reversed-Phase HPLC (RP-HPLC) is the optimal separation technique. Furthermore, the molecule features a phenyl ring and an amide carbonyl, providing distinct UV chromophores suitable for UV-Vis or Photodiode Array (PDA) detection.

Method Development Strategy: The Causality of Experimental Choices

As an application scientist, method development cannot be a trial-and-error exercise; it must be driven by chemical causality. Every parameter in this method has been selected to control specific chromatographic behaviors.

  • Stationary Phase Selection (The "Where"): Given the analyte's XLogP of 1.7, a standard C18 (octadecylsilane) column is selected[3]. The hydrophobic C18 chains provide sufficient retention for the gem-dimethyl and phenyl groups, ensuring the analyte is adequately retained and does not elute in the void volume ( t0​ ).

  • Mobile Phase & pH Optimization (The "How"): Amides can exhibit secondary interactions with residual, unendcapped silanols on the silica support, leading to peak tailing and poor resolution. To mitigate this, 0.1% Formic Acid (FA) is added to the aqueous phase[3]. The low pH (approx. 2.7) suppresses silanol ionization, ensuring sharp, symmetrical peaks. Acetonitrile (ACN) is chosen over methanol as the organic modifier because of its lower viscosity (reducing system backpressure) and lower UV cutoff (190 nm vs 205 nm), which is critical for low-wavelength amide detection.

  • Detector Wavelength Selection (The "What"): The UV spectrum of 2-Methyl-2-phenylpropanamide exhibits two primary maxima. The n→π∗ transition of the amide bond absorbs strongly around 210 nm, offering maximum sensitivity. The π→π∗ transition of the aromatic phenyl ring absorbs near 254 nm, offering high specificity. The method monitors 210 nm for primary quantification and 254 nm for peak purity verification.

HPLC_Method_Dev A 1. Physicochemical Profiling MW: 163.22 | XLogP: 1.7 B 2. Stationary Phase Selection C18 (Octadecylsilane), 5 µm A->B C 3. Mobile Phase & pH Control Water/ACN + 0.1% Formic Acid B->C D 4. Detector Optimization UV-Vis @ 210 nm & 254 nm C->D E 5. Gradient Elution Design Optimize k' and Resolution D->E F 6. Method Finalization System Suitability Testing E->F

Logical workflow for the HPLC method development of 2-Methyl-2-phenylpropanamide.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Before any sample data is accepted, the system must pass strict System Suitability Test (SST) criteria, proving the instrument is fit-for-purpose on that specific day.

Chromatographic Conditions
ParameterOptimized SettingCausality / Rationale
Column C18, 150 x 4.6 mm, 5 µmProvides optimal theoretical plates and hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterSuppresses silanol ionization; prevents peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEluting strength; low UV cutoff for 210 nm detection.
Elution Mode Gradient (30% B to 80% B over 10 min)Sharpens the peak and washes strongly retained impurities.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter) and run time.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV at 210 nmMaximizes sensitivity for the amide chromophore.
Step-by-Step Execution

Step 1: Diluent Preparation Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes. Note: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

Step 2: Standard Preparation Accurately weigh 10.0 mg of 2-Methyl-2-phenylpropanamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a 1000 µg/mL Stock Solution. Dilute 1.0 mL of the stock into a 10 mL flask to create the 100 µg/mL Working Standard.

Step 3: System Suitability Testing (SST) Inject the 100 µg/mL Working Standard five consecutive times. The run is only valid if:

  • %RSD of Peak Area ≤2.0% (Proves autosampler precision).

  • Tailing Factor ( Tf​ ) ≤1.5 (Proves optimal column packing and lack of secondary interactions).

  • Theoretical Plates ( N ) ≥5000 (Proves column efficiency).

Method Validation Framework (ICH Q2(R2))

Once developed, the method must be validated according to the[4], which provide a global regulatory framework for ensuring the reliability of analytical testing methods in pharmaceutical development[5],[6]. The revised guideline emphasizes a lifecycle approach and risk-based principles for quantitative measurements[7],[8].

ICH_Validation Root ICH Q2(R2) Validation Analytical Procedure Spec Specificity No interference at RT Root->Spec Lin Linearity & Range LOQ to 120% Target Root->Lin Acc Accuracy Recovery at 3 levels Root->Acc Prec Precision Repeatability & Intermediate Root->Prec Sens Sensitivity LOD (S/N ≥ 3) & LOQ (S/N ≥ 10) Root->Sens Rob Robustness DoE / Parameter Variation Root->Rob

Core validation parameters mandated by the ICH Q2(R2) analytical guidelines.

Validation Parameters & Acceptance Criteria
Validation ParameterMethodology (ICH Q2(R2) Compliant)Acceptance Criteria
Specificity Inject blank diluent, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of 2-Methyl-2-phenylpropanamide. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from the LOQ to 120% of the target assay concentration.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.
Accuracy (Recovery) Spike standard into sample matrix at 50%, 100%, and 150% of the target concentration (n=3 per level).Mean recovery must be between 98.0% and 102.0%.
Precision Repeatability: 6 preparations at 100%.Intermediate: Different analyst, different day.%RSD of assay results ≤2.0% for both repeatability and intermediate precision.
Robustness Deliberately vary flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and organic phase ratio ( ±2% ).System Suitability Test (SST) criteria must still be met under all variant conditions.

By adhering strictly to the physicochemical properties of 2-Methyl-2-phenylpropanamide and the regulatory rigor of ICH Q2(R2), this protocol guarantees high-fidelity quantitative data suitable for regulatory submission and quality control release.

References

  • PubChem - NIH. "2-Methyl-2-phenylpropanamide | C10H13NO | CID 94713 - structure, chemical names, physical and chemical properties." National Center for Biotechnology Information. [1]

  • Sigma-Aldrich. "2-Methyl-2-phenylpropanamide | 826-54-0." Chemical Properties and Safety Data. [2]

  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-[4-(benzyloxy)phenyl]pentanamide." (Reference for general amide RP-HPLC method development principles). [3]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Effective June 14, 2024. [5],[4]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." Regulatory Framework Overview.[6]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Official Step 4 Document, November 2023. [8]

Sources

Method

Application Note: Advanced NMR Characterization of 2-Methyl-2-phenylpropanamide

An in-depth application note and protocol for the NMR spectroscopy characterization of 2-Methyl-2-phenylpropanamide, designed for researchers and drug development professionals. Executive Summary & Structural Rationale 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol for the NMR spectroscopy characterization of 2-Methyl-2-phenylpropanamide, designed for researchers and drug development professionals.

Executive Summary & Structural Rationale

2-Methyl-2-phenylpropanamide (also known as α,α -dimethylphenylacetamide, PubChem CID 94713) is a sterically hindered tertiary amide precursor frequently utilized as an intermediate in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1].

From a spectroscopic perspective, this molecule presents three distinct structural domains that require careful validation:

  • The Quaternary α -Carbon: A sterically congested center that lacks direct proton attachment, making 1D 13 C and 2D HMBC experiments critical for proving connectivity.

  • The gem-Dimethyl Group: Two equivalent methyl groups that provide a highly diagnostic, intense singlet integration.

  • The Primary Amide (-CONH 2​ ): A functional group subject to quadrupolar relaxation and hydrogen bonding, which heavily influences its resonance lineshape.

This guide outlines a self-validating Nuclear Magnetic Resonance (NMR) workflow to unambiguously characterize this compound, ensuring high-fidelity data suitable for regulatory submissions or peer-reviewed publication.

Analytical Workflow

NMR_Workflow Start 2-Methyl-2-phenylpropanamide Sample Prep Sample Preparation (CDCl3, 5mm Tube) Start->Prep Setup Instrument Setup (Tune, Lock, Shim) Prep->Setup Acq1D 1D Acquisition (1H & 13C NMR) Setup->Acq1D Acq2D 2D Acquisition (HSQC & HMBC) Setup->Acq2D Process Spectral Processing (FT, Phase, Baseline) Acq1D->Process Acq2D->Process Assign Structural Assignment & Verification Process->Assign

NMR characterization workflow for 2-Methyl-2-phenylpropanamide from sample prep to assignment.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that high-resolution NMR is entirely dependent on the physical homogeneity of the sample. The following protocol builds causality into every step.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl 3​ ) is the optimal solvent. Unlike Methanol-d 4​ or D 2​ O, CDCl 3​ is a non-exchanging solvent. This prevents the deuterium exchange of the primary amide (-NH 2​ ) protons, ensuring they remain visible in the 1 H spectrum.

  • Concentration Causality: While 1 H NMR requires <1 mg of sample, 13 C NMR requires significantly more due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13 C nucleus[2]. We target a 50–150 mM concentration to ensure sufficient Signal-to-Noise Ratio (SNR) for 2D heteronuclear experiments[3],[4].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15–20 mg of 2-Methyl-2-phenylpropanamide into a clean glass vial.

  • Dissolution: Add exactly 0.6 mL of high-purity CDCl 3​ (preferably stored over 3Å molecular sieves to prevent water contamination)[5].

  • Validation Check (Visual): Inspect the solution. It must be perfectly clear. Suspended particulates create magnetic susceptibility gradients that ruin magnetic field homogeneity. If cloudy, filter the solution through a tightly packed glass wool plug in a Pasteur pipette[5].

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. The solvent height must be between 4.0 and 5.0 cm. Using less solvent causes severe edge effects at the RF coil boundaries, leading to poor lineshapes[4],[5].

  • Cleaning: Cap the tube tightly and thoroughly wipe the exterior with a Kimwipe to remove any oils or residues before insertion into the spinner[3],[4].

Spectrometer Setup & Acquisition
  • Positioning: Insert the tube into the spinner turbine and use the depth gauge to position the sample correctly (typically centered at the 2.0 cm mark, depending on the probe design)[2],[4].

  • Tuning and Matching (ATM): Execute automated tuning and matching. Causality: This matches the impedance of the probe to the specific dielectric constant of your sample, maximizing RF power transfer and receiver sensitivity.

  • Locking: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Causality: This compensates for the natural drift of the superconducting magnet, keeping chemical shifts perfectly stable during long 13 C acquisitions[2].

  • Shimming (TopShim): Execute gradient shimming[3].

    • Validation Check: Acquire a single-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl 3​ solvent peak (7.26 ppm). If the FWHM is >1.0 Hz, the magnetic field is inhomogeneous. Re-shim before proceeding to time-consuming 2D experiments.

  • Acquisition Parameters:

    • 1 H NMR: zg30 pulse program, 16 scans, 2-second relaxation delay (D1).

    • 13 C NMR: zgpg30 (broadband proton-decoupled), 512–1024 scans, 2-second D1. Causality: Proton decoupling collapses carbon multiplets into sharp singlets and provides Nuclear Overhauser Effect (NOE) enhancement, drastically reducing the required acquisition time[3].

Quantitative Data & Spectral Assignments

The following tables summarize the expected quantitative data for 2-Methyl-2-phenylpropanamide in CDCl 3​ at 298 K, synthesized from structurally analogous literature data[6],[7].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic & Structural Notes
7.25 – 7.40 Multiplet (m)5HAromatic (o, m, p)Complex higher-order splitting due to similar magnetic environments of the unsubstituted phenyl ring.
5.30 – 5.60 Broad Singlet (br s)2H-NH 2​ (Amide)Broadened by the quadrupolar relaxation of the spin-1 14 N nucleus and restricted C-N bond rotation.
1.58 Singlet (s)6H-C(CH 3​ ) 2​ The gem-dimethyl groups are magnetically equivalent due to free rotation, appearing as a sharp, intense diagnostic singlet.
Table 2: 13 C NMR Spectral Data (101 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentDiagnostic Value
~179.0 C q​ Carbonyl (C =O)Highly deshielded due to oxygen electronegativity.
~144.5 C q​ Aromatic (Ipso)Deshielded relative to other aromatic carbons due to the adjacent quaternary alkyl center.
~128.6 CHAromatic (Meta)Standard aromatic resonance.
~126.8 CHAromatic (Ortho)Standard aromatic resonance.
~125.5 CHAromatic (Para)Standard aromatic resonance.
~46.5 C q​ Aliphatic α -CarbonConfirms the presence of the fully substituted quaternary center.
~26.5 CH 3​ Methyl Carbons (x2)Correlates directly to the 1.58 ppm proton singlet.

2D NMR Strategies for Unambiguous Assignment

To ensure absolute trustworthiness, 1D assignments must be validated using 2D heteronuclear techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct C-H bonds. It will self-validate the assignment by showing a strong cross-peak between the 1.58 ppm ( 1 H) and 26.5 ppm ( 13 C) signals. Crucially, the quaternary carbons (179.0, 144.5, and 46.5 ppm) will show no cross-peaks, confirming they lack attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof of the molecular skeleton. The 6H methyl singlet at 1.58 ppm will exhibit strong 3-bond ( 3JCH​ ) correlations to both the carbonyl carbon (~179.0 ppm) and the ipso-aromatic carbon (~144.5 ppm). This specific correlation triangle unequivocally proves the connectivity of the sterically hindered quaternary center.

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center. University of Notre Dame.3

  • 2-Methyl-2-phenylpropanamide | C10H13NO | CID 94713. PubChem - NIH. 1

  • NMR Basic Operation - Bruker NMR Spectrometer. University of Wyoming. 2

  • New User Checklist – Bruker. Brigham Young University. 4

  • NMR Sample Preparation - Cornell NMR and Chemistry MS Facilities. Cornell University. 5

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. 6

  • Electronic Supplementary Information (ESI) An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Boc. Semantic Scholar. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Methyl-2-phenylpropanamide Synthesis

Welcome to the technical support center dedicated to resolving challenges in the synthesis of 2-Methyl-2-phenylpropanamide. This guide is structured to provide researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of 2-Methyl-2-phenylpropanamide. This guide is structured to provide researchers, scientists, and drug development professionals with targeted, in-depth solutions to common issues that can lead to diminished yields. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic strategy for improved efficiency and product purity.

I. Foundational Synthesis Pathways & Common Pitfalls

The synthesis of 2-Methyl-2-phenylpropanamide, also known as 2-phenylisobutyramide, is most commonly achieved through two primary routes: the Ritter reaction and the hydrolysis of a nitrile precursor. Each pathway, while effective, presents a unique set of challenges that can impact the overall yield.

A. The Ritter Reaction Approach

The Ritter reaction is a powerful method for forming N-alkyl amides from a nitrile and a carbocation source. In the context of 2-Methyl-2-phenylpropanamide synthesis, this typically involves the reaction of a suitable nitrile with a precursor to the 2-phenylprop-2-yl carbocation, such as 2-phenylpropan-2-ol or 2-phenylpropene, under strong acidic conditions.

Common Issues:

  • Carbocation Rearrangements: While the tertiary benzylic carbocation is relatively stable, undesirable rearrangements can occur under harsh acidic conditions, leading to isomeric byproducts.

  • Incomplete Reaction: Insufficient acid catalysis or low reaction temperatures can result in unreacted starting materials.

  • Side Reactions: The strong acids employed can promote side reactions, such as polymerization of the alkene starting material.

B. Nitrile Hydrolysis Approach

This pathway involves the hydrolysis of 2-methyl-2-phenylpropanenitrile to the corresponding amide. This can be achieved under either acidic or basic conditions.

Common Issues:

    Optimization

    LC-MS Technical Support Center: Optimizing Mobile Phase for 2-Methyl-2-phenylpropanamide

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the analytical challenges associated with primary amides.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the analytical challenges associated with primary amides.

    Analyzing 2-Methyl-2-phenylpropanamide (Exact Mass: 163.0997) via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique set of challenges. Unlike aliphatic amines, the nitrogen lone pair in an amide is resonance-stabilized with the adjacent carbonyl group. This drastically reduces the molecule's gas-phase proton affinity. Consequently, standard Electrospray Ionization (ESI+) approaches often yield weak protonated signals [M+H]+ (m/z 164.1) and are plagued by variable background sodium adducts [M+Na]+ (m/z 186.1)[1].

    To achieve robust, sub-nanogram sensitivity, we must engineer the mobile phase to thermodynamically control the ionization pathway rather than relying on default generic gradients.

    G Amide 2-Methyl-2-phenylpropanamide (Neutral Amide) ESI ESI Droplet Desolvation (Gas Phase Transition) Amide->ESI Protonation Protonation Pathway (Low Affinity) ESI->Protonation 0.1% FA AdductNa Sodium Adduct Pathway (Background Contaminant) ESI->AdductNa Trace Na+ AdductNH4 Ammonium Adduct Pathway (Additive Controlled) ESI->AdductNH4 10mM NH4Ac IonH [M+H]+ Ion (Good MS/MS, Low Yield) Protonation->IonH IonNa [M+Na]+ Ion (Poor MS/MS, High Yield) AdductNa->IonNa IonNH4 [M+NH4]+ Ion (Good MS/MS, High Yield) AdductNH4->IonNH4

    Fig 1: ESI+ ionization pathways for amides, highlighting the causality of adduct formation.

    Troubleshooting & FAQs

    Q1: My overall signal intensity for 2-Methyl-2-phenylpropanamide is extremely low using standard 0.1% Formic Acid in Water/Acetonitrile. Why? A: This is a fundamental proton affinity issue. The carbonyl oxygen of the amide is the primary site of protonation, but it is a weak gas-phase base. When you use 0.1% Formic Acid (FA), the analyte struggles to compete for protons during the ESI droplet desolvation process. Furthermore, trace sodium in the LC system will thermodynamically outcompete protons, splitting your ion current unpredictably between [M+H]+ and [M+Na]+[1]. Causality-Driven Solution: Switch to a buffered additive like 10 mM Ammonium Formate or Ammonium Acetate. The ammonium ion (NH₄⁺) acts as a soft proton donor in the gas phase or forms a highly stable [M+NH4]+ (m/z 181.1) adduct, significantly consolidating and enhancing ionization efficiency for amides[2].

    Q2: I see a strong [M+Na]+ peak (m/z 186.1), but my MS/MS (MRM) sensitivity is terrible. How do I fix this? A: Sodium adducts are highly stable in the gas phase. When subjected to Collision-Induced Dissociation (CID) in the mass spectrometer, the energy required to break the covalent bonds of the analyte often exceeds the energy required to simply eject the sodium ion. Consequently, the primary fragment is just the intact sodium ion or a non-specific neutral loss, resulting in poor MRM sensitivity. Causality-Driven Solution: You must suppress sodium adduct formation. First, ensure you are using strictly LC-MS grade solvents and never store them in lower-grade borosilicate glass, which leaches sodium[3]. Second, incorporate 0.2 mM Ammonium Fluoride (NH₄F) into your mobile phase. Fluoride acts as a powerful sequestration agent for background alkali metals (like Na⁺), forcing the analyte into the [M+H]+ pathway, which fragments beautifully in MS/MS[4].

    Q3: My retention times are drifting, and the peak shape is tailing severely on a standard C18 column. How can I resolve this? A: 2-Methyl-2-phenylpropanamide possesses a hydrophobic phenyl ring and a sterically hindered primary amide (due to the gem-dimethyl group). On standard C18 columns, unendcapped surface silanols can undergo secondary dipole or hydrogen-bonding interactions with the amide. If the mobile phase lacks sufficient buffering capacity, local pH fluctuations at the stationary phase surface cause variable retention times and peak tailing. Causality-Driven Solution: Use a buffered mobile phase (e.g., 10 mM Ammonium Acetate, natively pH ~6.8) to mask silanol activity and stabilize the ionic strength across the gradient[2].

    Quantitative Additive Profiling

    The following table summarizes the empirical effects of various mobile phase additives on the ionization and detection of 2-Methyl-2-phenylpropanamide.

    Mobile Phase AdditiveDominant Precursor IonRelative ESI+ SensitivityCID Fragmentation EfficiencyMechanistic Causality
    0.1% Formic Acid [M+H]+ & [M+Na]+LowPoor (Signal split)Low proton affinity of the amide allows trace Na⁺ to compete for charge.
    10 mM Ammonium Formate [M+H]+ & [M+NH4]+HighExcellentNH₄⁺ acts as a soft proton donor, suppressing Na⁺ adducts and consolidating signal.
    0.2 mM Ammonium Fluoride [M+H]+Very HighExcellentF⁻ sequesters background Na⁺, forcing pure protonation of the amide.
    10 mM Ammonium Acetate [M+H]+ & [M+NH4]+Medium-HighGoodBuffers stationary phase silanols, improving peak shape and overall area.

    Self-Validating Experimental Protocol

    To optimize your method, do not simply guess the best additive. Follow this self-validating workflow to systematically eliminate background interference and select the optimal mobile phase.

    Workflow Step1 System Passivation Step2 Additive Screening Step1->Step2 Step3 Adduct Consolidation Step2->Step3 Step4 Gradient Optimization Step3->Step4 Step5 Final Validation Step4->Step5

    Fig 2: Systematic self-validating workflow for LC-MS mobile phase optimization.

    Phase 1: System Passivation & Baseline Validation

    Causality: Background alkali metals (Na⁺, K⁺) residing in stainless steel lines and filters will suppress targeted ionization of amides.

    • Remove the analytical column and replace it with a zero-dead-volume union.

    • Flush the LC system with 50:50 Acetonitrile:Water containing 0.5% Formic Acid at 0.5 mL/min for 2 hours to strip metal ions.

    • Self-Validation Check: Infuse a 10 ng/mL standard of 2-Methyl-2-phenylpropanamide. Monitor m/z 186.1 ([M+Na]+) and m/z 164.1 ([M+H]+). If the [M+Na]+ peak is >10% of the base peak, continue flushing. Proceed to Phase 2 only when the sodium adduct is suppressed.

    Phase 2: Mobile Phase Preparation

    Causality: Contaminated glassware or improper mixing introduces ambient sodium and degrades reproducibility.

    • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water.

    • Prepare Mobile Phase B: 10 mM Ammonium Formate in LC-MS grade Acetonitrile.

    • Self-Validation Check: Use only high-density polyethylene (HDPE) bottles or strictly dedicated, acid-washed borosilicate glass. Do not top off existing bottles, as this concentrates contaminants over time[3].

    Phase 3: Flow Injection Analysis (FIA) Screening

    Causality: Chromatographic retention can mask absolute ionization efficiency. FIA isolates the ESI source performance.

    • Bypass the column. Inject 1 µL of a 50 ng/mL standard directly into the MS using an isocratic flow of 50% B at 0.3 mL/min.

    • Evaluate the absolute peak area of the [M+H]+ (m/z 164.1) and [M+NH4]+ (m/z 181.1) ions.

    • Repeat using 0.2 mM Ammonium Fluoride in place of Ammonium Formate to determine which additive yields the highest absolute ion count[4].

    Phase 4: Chromatographic Validation

    Causality: Amides require careful pH control to prevent secondary interactions with the stationary phase.

    • Reinstall the C18 column. Run a gradient from 5% B to 95% B over 5 minutes.

    • Self-Validation Check: Calculate the asymmetry factor ( As​ ) of the 2-Methyl-2-phenylpropanamide peak. If As​>1.2 (indicating tailing), increase the buffer concentration to 20 mM to further mask active silanols and re-inject. An As​ between 0.9 and 1.1 validates the method.

    References

    • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
    • MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
    • Waters Corporation.
    • Semantic Scholar. (2023).

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Aqueous Solubility Challenges of 2-Methyl-2-phenylpropanamide

    For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for researchers encountering aqueous solubility issues with 2-Methyl-2-phenylpropanamide. As Senior Applic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides in-depth technical assistance for researchers encountering aqueous solubility issues with 2-Methyl-2-phenylpropanamide. As Senior Application Scientists, we have compiled this resource to address common challenges with practical, evidence-based solutions. Our focus is on explaining the rationale behind each experimental choice to empower you to make informed decisions in your work.

    Troubleshooting Guide

    This section is designed to provide direct answers to specific problems you may encounter during your experiments.

    Question 1: I am unable to dissolve 2-Methyl-2-phenylpropanamide in my aqueous buffer for a cell-based assay. What are my initial steps?

    Answer:

    Initial difficulties in dissolving 2-Methyl-2-phenylpropanamide in aqueous media are common due to its chemical structure, which includes a hydrophobic phenyl group. Here is a systematic approach to address this issue:

    • Purity and Identity Verification: Before proceeding, ensure the purity and identity of your 2-Methyl-2-phenylpropanamide. Impurities can sometimes affect solubility.

    • Co-solvent Approach: The use of a water-miscible organic solvent, or co-solvent, is often the first and most direct approach to solubilizing nonpolar compounds.[1][2]

      • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are common choices.[3][4]

      • Procedure:

        • Prepare a high-concentration stock solution of 2-Methyl-2-phenylpropanamide in your chosen co-solvent (e.g., 10-50 mM in DMSO).

        • Gradually add the stock solution to your aqueous buffer while vortexing to ensure rapid mixing. This helps to avoid localized high concentrations that can lead to precipitation.

        • It is crucial to determine the maximum tolerable co-solvent concentration for your specific experimental system (e.g., cell line) to avoid toxicity.

    • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly enhance solubility.[5][6] While amides are generally neutral, extreme pH values can lead to hydrolysis, so this method should be approached with caution and stability studies are recommended.

    • Physical Methods:

      • Sonication: Applying ultrasonic energy can help to break down solute aggregates and increase the rate of dissolution.

      • Gentle Heating: A slight increase in temperature can improve the solubility of many compounds. However, be mindful of the thermal stability of 2-Methyl-2-phenylpropanamide.

    Question 2: My initial attempts with a co-solvent resulted in the precipitation of 2-Methyl-2-phenylpropanamide when I added it to my aqueous medium. How can I prevent this?

    Answer:

    Precipitation upon addition to an aqueous medium, often referred to as "crashing out," is a common issue when using co-solvents. This typically occurs when the final concentration of the co-solvent is insufficient to maintain the solubility of the compound. Here’s how to troubleshoot this:

    • Optimize Co-solvent Concentration: The key is to find a balance between maximizing the solubility of your compound and minimizing the potential for co-solvent-induced toxicity in your experiment.

      • Incremental Testing: Prepare a series of dilutions of your co-solvent stock solution into your aqueous buffer, starting with a low final co-solvent concentration and gradually increasing it. Observe for any signs of precipitation.

      • Solubility Assessment: A simple visual inspection for turbidity or the formation of solid particles can be a good initial indicator. For more quantitative analysis, techniques like nephelometry or UV-spectroscopy can be employed.

    • Consider Alternative Co-solvents: Different co-solvents have varying solubilizing capacities for different compounds.[7] If DMSO is not effective, consider trying ethanol, propylene glycol, or low molecular weight PEGs.[2]

    The following table provides a general guide to the properties of common co-solvents.

    Co-solventPolarityBiocompatibilityNotes
    Dimethyl sulfoxide (DMSO) HighGenerally good at low concentrations (<0.5%)Can have biological effects on cells.[1]
    Ethanol HighGood, but can be volatile.Often used in combination with other solvents.
    Polyethylene Glycol (PEG 300/400) IntermediateExcellentA good choice for in vivo studies.
    Propylene Glycol (PG) IntermediateGoodCommonly used in pharmaceutical formulations.

    Question 3: For my in vivo studies, I need to prepare a formulation of 2-Methyl-2-phenylpropanamide and want to avoid or minimize the use of organic solvents. What are my options?

    Answer:

    For in vivo applications, minimizing organic solvents is often necessary to avoid toxicity. Several advanced formulation strategies can significantly enhance the aqueous solubility and bioavailability of poorly soluble compounds.[8]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate hydrophobic molecules like 2-Methyl-2-phenylpropanamide, forming an "inclusion complex" that is more water-soluble.[10][]

      • Mechanism: The hydrophobic drug molecule resides within the cyclodextrin's nonpolar cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, thereby increasing the overall solubility of the drug.[9]

      • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their improved safety and solubility profiles compared to native β-cyclodextrin.[12]

    • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[3]

      • Common Surfactants: Non-ionic surfactants such as polysorbates (Tween® series) and polyoxyethylene castor oil derivatives (Cremophor®) are often used.

    • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[13][14] The drug can exist in an amorphous (non-crystalline) state within the carrier, which leads to improved solubility and dissolution rates.[15][16]

      • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[14]

    Below is a diagram illustrating the general workflow for addressing solubility issues.

    Caption: Troubleshooting workflow for solubility issues.

    Frequently Asked Questions (FAQs)

    Q1: What is the predicted aqueous solubility of 2-Methyl-2-phenylpropanamide?

    Q2: How does pH affect the solubility of 2-Methyl-2-phenylpropanamide?

    Amides are generally considered neutral compounds and do not have an ionizable group that is readily protonated or deprotonated under typical physiological pH ranges. Therefore, pH adjustment is not expected to have a significant impact on the aqueous solubility of 2-Methyl-2-phenylpropanamide.[18][19] However, at extreme pH values (highly acidic or highly basic), amides can undergo hydrolysis, which would chemically degrade the compound.

    Q3: Can I use solid dispersion techniques to improve the solubility of 2-Methyl-2-phenylpropanamide?

    Yes, solid dispersion is a highly effective technique for enhancing the solubility of poorly water-soluble drugs.[13][20] By dispersing 2-Methyl-2-phenylpropanamide in a hydrophilic carrier, it is possible to create a formulation with a faster dissolution rate and higher apparent solubility.[14][15] This is a promising strategy, especially for developing oral dosage forms.[16]

    Experimental Protocols

    Protocol 1: Preparation of a Stock Solution Using a Co-solvent

    Objective: To prepare a concentrated stock solution of 2-Methyl-2-phenylpropanamide in a suitable co-solvent for subsequent dilution into aqueous media.

    Materials:

    • 2-Methyl-2-phenylpropanamide powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    Procedure:

    • Weigh the desired amount of 2-Methyl-2-phenylpropanamide into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C or -80°C, depending on the stability of the compound.

    Protocol 2: Enhancing Solubility Using Cyclodextrins

    Objective: To prepare an aqueous solution of 2-Methyl-2-phenylpropanamide with enhanced solubility using a cyclodextrin.

    Materials:

    • 2-Methyl-2-phenylpropanamide

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)

    • Magnetic stirrer and stir bar

    • Vortex mixer

    Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

    • Slowly add the 2-Methyl-2-phenylpropanamide powder to the HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

    • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The resulting clear solution contains the 2-Methyl-2-phenylpropanamide-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV).

    The diagram below illustrates the mechanism of cyclodextrin-mediated solubility enhancement.

    Caption: Cyclodextrin encapsulating a hydrophobic drug molecule.

    References

    Sources

    Optimization

    Technical Support Center: 2-Methyl-2-phenylpropanamide (2-MPPA) Stability &amp; Troubleshooting

    Welcome to the Technical Support Center for 2-Methyl-2-phenylpropanamide (2-MPPA). As a Senior Application Scientist, I have designed this guide to address the physicochemical stability, optimal storage requirements, and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2-Methyl-2-phenylpropanamide (2-MPPA). As a Senior Application Scientist, I have designed this guide to address the physicochemical stability, optimal storage requirements, and analytical troubleshooting for this compound. 2-MPPA (CAS 826-54-0) is a sterically hindered organic amide[1]. While generally robust, improper storage or sample preparation can lead to insidious degradation, compromising experimental integrity.

    Section 1: Mechanistic Causality of Degradation

    To prevent degradation, we must first understand its structural causality. 2-MPPA possesses a fully substituted alpha-carbon (a gem-dimethyl group adjacent to a phenyl ring).

    • Resistance to Auto-Oxidation: Because there are zero benzylic protons available for abstraction, 2-MPPA is highly resistant to radical-mediated auto-oxidation.

    • Steric Hindrance vs. Hydrolysis: The bulky alpha,alpha-dimethyl substitution physically shields the carbonyl carbon, making spontaneous nucleophilic attack at neutral pH highly unfavorable[1].

    • The Vulnerability (Acid/Base Catalysis): Despite steric protection, 2-MPPA remains susceptible to acid- and base-catalyzed hydrolysis under thermal stress. In an acidic environment, protonation of the carbonyl oxygen dramatically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for water to attack[2]. This ultimately cleaves the C-N bond, yielding 2-methyl-2-phenylpropanoic acid and an ammonium ion[3].

    HydrolysisMechanism A 2-Methyl-2-phenylpropanamide (Sterically Hindered) B Protonated Carbonyl Oxygen (Increased Electrophilicity) A->B H+ Catalyst C Tetrahedral Intermediate (Nucleophilic Attack by H2O) B->C + H2O D 2-Methyl-2-phenylpropanoic Acid + Ammonium Ion C->D C-N Cleavage

    Acid-Catalyzed Hydrolysis Pathway of 2-MPPA.

    Section 2: Optimal Storage Conditions

    Based on its thermodynamic profile, the following storage conditions are required to maintain >99% purity over long-term storage[4].

    ParameterOptimal ConditionCausality / Rationale
    Temperature Room Temperature (15°C - 25°C)Prevents thermal activation of hydrolysis pathways[4].
    Humidity < 30% RH (Desiccated)Minimizes moisture uptake and hydrogen-bonding with the amide group.
    Container Tightly Sealed Amber GlassPrevents moisture ingress; amber glass protects against potential UV-induced radical formation.
    Atmosphere Ambient Air (Nitrogen optional)Lack of benzylic protons makes it highly resistant to auto-oxidation. Inert gas is not strictly required.
    Section 3: Troubleshooting Guide & FAQs

    Q: I am observing a secondary peak with a shorter retention time on my reverse-phase HPLC. What is causing this? A: This is almost certainly 2-methyl-2-phenylpropanoic acid, the primary hydrolysis product of 2-MPPA[3]. Because the carboxylic acid is significantly more polar than the parent amide, it elutes earlier on a standard C18 reverse-phase column. Causality Check: Ensure your sample diluent is buffered to a neutral pH (pH 6.5-7.5). If samples are left in unbuffered, highly acidic or basic diluents in the autosampler for extended periods (e.g., overnight runs), in-situ hydrolysis will occur, creating a false positive for bulk degradation.

    Q: My 2-MPPA powder has formed hard clumps in the vial. Has the compound degraded? A: Clumping is typically a physical change rather than chemical degradation. While 2-MPPA is not highly hygroscopic, the amide functional group can form extensive hydrogen-bond networks with atmospheric moisture. Resolution: Perform a Karl Fischer titration to quantify water content. To prevent this, always allow the container to reach room temperature before opening to prevent condensation, and store with a desiccant[4].

    Q: Can I use strong bases to dissolve 2-MPPA for my assays? A: It is highly discouraged. Amides are the least reactive carboxylic acid derivatives, but a large excess of hydroxide ions combined with localized heating (e.g., during sonication) will drive base-catalyzed hydrolysis[3]. Use organic solvents like acetonitrile or methanol for stock solutions instead.

    Section 4: Self-Validating Experimental Protocol

    Forced Degradation & Stability-Indicating Assay

    To confidently differentiate between true degradation and analytical artifacts, use this self-validating forced degradation protocol.

    Self-Validating Principle: By running parallel controls and strictly neutralizing the stressed samples before injection, we ensure that the observed degradation is a true reflection of the applied stress, rather than an artifact of the HPLC mobile phase interacting with extreme pH diluents.

    Step-by-Step Methodology:

    • Stock Preparation: Accurately weigh 10.0 mg of 2-MPPA and dissolve in 10.0 mL of LC-MS grade Acetonitrile to create a 1.0 mg/mL stock.

    • Stress Aliquoting:

      • Acid Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2 M HCl.

      • Base Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2 M NaOH.

      • Control: Mix 1.0 mL of stock with 1.0 mL of HPLC-grade water.

    • Thermal Incubation: Incubate all three sealed vials in a water bath at 60°C for exactly 24 hours. The thermal energy provides the activation energy required to overcome the steric hindrance of the gem-dimethyl groups[2].

    • Quenching and Neutralization (Critical Step):

      • To the Acid Stress vial, add 1.0 mL of 0.2 M NaOH.

      • To the Base Stress vial, add 1.0 mL of 0.2 M HCl.

      • To the Control vial, add 1.0 mL of HPLC-grade water.

      • Rationale: Neutralization stops the hydrolysis reaction at exactly 24 hours to ensure reproducible kinetic data and prevents extreme pH damage to the silica-based HPLC column.

    • HPLC-UV Analysis: Inject 10 µL of each neutralized sample onto a C18 column (e.g., 150 x 4.6 mm, 5 µm). Use an isocratic mobile phase of 50:50 Water (0.1% TFA) : Acetonitrile. Monitor at 210 nm.

    • Data Interpretation: Calculate the % degradation by comparing the peak area of 2-MPPA in the stressed samples to the parallel control.

    StabilityWorkflow S1 Prepare 2-MPPA Stock (1 mg/mL in MeCN) S2 Apply Environmental Stress (Acid/Base/Heat) S1->S2 Aliquot S3 Neutralize & Quench (Stop Degradation) S2->S3 Incubate 24h S4 HPLC-UV Analysis (C18 Column, 210 nm) S3->S4 Inject S5 Quantify Degradation (Compare to Control) S4->S5 Analyze

    Self-Validating Workflow for 2-MPPA Forced Degradation Testing.

    References[1] Title: 2-Methyl-2-phenylpropanamide | C10H13NO | CID 94713 - PubChem - NIH

    Source: nih.gov URL: [2] Title: Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution | The Journal of Physical Chemistry B - ACS Publications Source: acs.org URL: [3] Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps Source: chemistrysteps.com URL: [4] Title: 2-methyl-2-phenylpropanamide | 826-54-0 - Sigma-Aldrich Source: sigmaaldrich.com URL:

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Low Receptor Affinity of 2-Methyl-2-phenylpropanamide Analogs

    As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low receptor affinity observed with 2-Met...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low receptor affinity observed with 2-Methyl-2-phenylpropanamide analogs. This document combines theoretical explanations with practical, field-proven insights to help you diagnose and resolve common experimental challenges.

    Frequently Asked Questions (FAQs)

    This section addresses high-level questions that frequently arise when working with novel compounds and receptor binding assays.

    Q1: What is considered "low" receptor affinity?

    Receptor affinity is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates higher affinity.[1][2] Generally, affinity is categorized as follows:

    • High Affinity: Kd/Ki < 100 nM[1][3]

    • Moderate Affinity: Kd/Ki between 100 nM and 1 µM

    • Low Affinity: Kd/Ki > 1 µM[4]

    For drug discovery programs, initial hits may have low micromolar affinity, but lead optimization typically aims for nanomolar or even sub-nanomolar affinity to ensure target engagement and selectivity at therapeutic doses.

    Q2: My compound shows low affinity. Is the compound or the assay the problem?

    This is the fundamental question in troubleshooting. The observed low affinity can stem from the intrinsic properties of your 2-Methyl-2-phenylpropanamide analog (i.e., it is genuinely a weak binder) or from suboptimal experimental conditions that prevent an accurate measurement. A systematic approach, outlined in the troubleshooting guide below, is necessary to distinguish between these possibilities.

    Q3: What are the most common experimental factors that lead to artificially low affinity measurements?

    Several factors can contribute to poor results. The most common culprits include:

    • High Non-Specific Binding (NSB): When the compound binds to components other than the target receptor, it obscures the specific binding signal.[5]

    • Compound Solubility Issues: Poorly soluble compounds may precipitate out of the assay buffer, reducing the effective concentration available to bind the receptor.[6][7][8]

    • Suboptimal Assay Conditions: Factors like incorrect buffer pH, ionic strength, incubation time, or temperature can negatively impact the binding interaction.[9][10]

    • Ligand Depletion: If a significant fraction of the ligand binds to the receptor, the free concentration is no longer equal to the added concentration, which can skew affinity calculations.[11]

    Q4: Can I study a low-affinity compound effectively?

    Yes. If your analog genuinely has low affinity, it can still be characterized. The most common method is to use it as an unlabeled competitor in a competitive binding assay against a high-affinity radioligand.[1][3] This approach is more robust for low-affinity interactions because it avoids the rapid dissociation issues that would occur if the low-affinity compound itself were labeled.[3][12]

    Systematic Troubleshooting Guide for Low Affinity

    When faced with low affinity data, it's crucial to follow a logical diagnostic process. This guide provides a structured approach to identify and resolve the underlying issues.

    Workflow for Troubleshooting Low Affinity

    This diagram outlines a systematic process for diagnosing the cause of poor binding results.

    TroubleshootingWorkflow Start Low Affinity Observed (High Ki / IC50) Check_NSB Step 1: Assess Non-Specific Binding (NSB) Start->Check_NSB High_NSB Is NSB > 50% of Total Binding? Check_NSB->High_NSB Check_Solubility Step 2: Evaluate Compound Solubility Poor_Solubility Is Compound Precipitating? (Visual or Turbidimetric Assay) Check_Solubility->Poor_Solubility Optimize_Assay Step 3: Optimize Assay Conditions Suboptimal_Conditions Have key parameters been optimized? (Time, Temp, pH, Ions) Optimize_Assay->Suboptimal_Conditions Computational_Analysis Step 4: Perform Computational Analysis Docking_Insight Does docking predict a stable binding pose and key interactions? Computational_Analysis->Docking_Insight High_NSB->Check_Solubility No NSB_Solutions Implement NSB Reduction Strategies: - Add detergent (e.g., Tween-20) - Add BSA to buffer - Change filter type - Re-evaluate radioligand concentration High_NSB->NSB_Solutions Yes NSB_Solutions->Check_Solubility Re-test Poor_Solubility->Optimize_Assay No Solubility_Solutions Improve Solubility: - Adjust DMSO concentration (≤5%) - Test alternative co-solvents - Modify buffer pH (if compound is ionizable) Poor_Solubility->Solubility_Solutions Yes Solubility_Solutions->Optimize_Assay Re-test Suboptimal_Conditions->Computational_Analysis Yes Optimization_Steps Systematically Optimize: - Time course experiment (ensure equilibrium) - Temperature variation (e.g., 4°C, 25°C, 37°C) - Buffer pH and ionic strength titration - Divalent cation requirements (Mg2+, Mn2+) Suboptimal_Conditions->Optimization_Steps No Optimization_Steps->Computational_Analysis Re-test SAR_Analysis Analyze Structure-Activity Relationship (SAR): - Identify key interacting residues - Propose modifications to improve affinity (e.g., add H-bond donors/acceptors, modify lipophilicity) Docking_Insight->SAR_Analysis Yes Conclusion Conclusion: Intrinsic Low Affinity Likely. Consider SAR-based redesign. Docking_Insight->Conclusion No / Poor Score SAR_Analysis->Conclusion

    Caption: A step-by-step decision tree for troubleshooting low receptor affinity.

    Detailed Troubleshooting Steps
    Step 1: Investigate Non-Specific Binding (NSB)

    High NSB is a common problem that masks the true specific binding, leading to a flattened competition curve and an overestimated Ki. Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[11] If NSB is more than 50% of total binding, the data quality is compromised.[5]

    • Causality: The 2-Methyl-2-phenylpropanamide scaffold has a lipophilic phenyl group, which can promote non-specific interactions with plasticware, filter mats, and lipid membranes through hydrophobic forces.[7]

    • Solutions & Rationale:

      • Add Blocking Agents: Including Bovine Serum Albumin (BSA, 0.1-1%) or a non-ionic detergent (e.g., Tween-20, 0.01-0.1%) in the assay buffer can saturate non-specific sites on surfaces, reducing your compound's ability to stick to them.[2][13]

      • Optimize Filter Choice: If using a filtration assay, some compounds bind avidly to certain filter materials. Test different filter types (e.g., glass fiber vs. polyethylenimine-treated) to find one that minimizes NSB for your compound class.

      • Adjust Radioligand Concentration: In a competition assay, using a radioligand concentration at or below its Kd is recommended.[11] Higher concentrations can increase the total signal but may also disproportionately increase NSB.

    Step 2: Address Compound Solubility

    Poor aqueous solubility is a major challenge in drug discovery.[6][14] If your analog precipitates in the assay buffer, its effective concentration is much lower than its nominal concentration, leading to a right-shifted curve and an artificially high IC50/Ki.[7][8]

    • Causality: The physicochemical properties of your analog, particularly high lipophilicity and crystal lattice energy, dictate its solubility.[7] Structural modifications to the 2-Methyl-2-phenylpropanamide core can significantly alter these properties.

    • Solutions & Rationale:

      • Visual Inspection: Check for precipitate in your stock solutions and in the assay wells after incubation.

      • Limit Co-solvent Concentration: While DMSO is commonly used to dissolve compounds, its concentration in the final assay should be kept low (typically <1-5%).[15][16] High concentrations of DMSO can disrupt protein structure and ligand binding.[16]

      • Test Alternative Solvents: If DMSO is problematic, other co-solvents may be tested, but their compatibility with the target receptor must be validated.[6]

      • Modify Buffer pH: If your analog has an ionizable group (e.g., a basic amine or an acidic moiety), adjusting the buffer pH away from its pKa can increase its charge and improve solubility.[17]

    Step 3: Optimize Core Assay Parameters

    Receptor-ligand binding is a dynamic equilibrium that is sensitive to the surrounding chemical environment.[9] Failure to optimize these conditions is a frequent source of error.

    • Causality: Binding kinetics (association and dissociation rates) and affinity are temperature-dependent. The pH and ionic strength of the buffer can alter the charge states of both the ligand and amino acid residues in the receptor's binding pocket, affecting crucial electrostatic interactions.[17]

    • Solutions & Rationale:

      • Incubation Time (Time to Equilibrium): You must ensure the binding reaction has reached equilibrium. Perform a time-course experiment, measuring binding at multiple time points until a stable plateau is observed.[10][11] Low-affinity interactions often have fast dissociation rates and reach equilibrium quickly, while high-affinity interactions may require longer incubation.[12]

      • Temperature: Test a range of temperatures (e.g., 4°C, 25°C, 37°C). Some interactions are enthalpically driven and favor lower temperatures, while others are entropically driven and prefer higher temperatures.[9]

      • Buffer Composition: Systematically vary the pH and ionic strength of your buffer. The optimal buffer is one that maximizes the specific binding window (Total Binding - Non-Specific Binding).[11][17]

    Table 1: Key Assay Parameters for Optimization

    Parameter Typical Range Rationale Reference
    Incubation Time 30 min - 4 hours Must be sufficient to reach equilibrium. Determined empirically. [10]
    Temperature 4°C, 25°C, 37°C Affects binding kinetics and thermodynamics. [9]
    pH 6.0 - 8.0 Influences the charge state of the ligand and receptor. [17]
    DMSO Concentration ≤ 1% (ideal), up to 5% High concentrations can denature proteins and interfere with binding. [15][16]
    Divalent Cations 1-10 mM (Mg2+, Ca2+) Some receptors require specific cations for proper folding and ligand binding. [4]

    | Blocking Agents | 0.1-1% BSA, 0.01-0.1% Tween-20 | Reduce non-specific binding to surfaces. |[2][13] |

    Experimental Protocols

    A rigorously executed protocol is essential for generating reliable data. Here is a standard methodology for a competitive radioligand binding assay.

    Protocol: Competitive Radioligand Binding Assay

    This protocol is designed to determine the inhibition constant (Ki) of a 2-Methyl-2-phenylpropanamide analog by measuring its ability to compete with a known high-affinity radioligand for binding to a target receptor.

    1. Reagent Preparation:

    • Assay Buffer: Prepare an optimized buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). All buffers should be freshly prepared and stored correctly.[9]

    • Receptor Source: Prepare cell membranes or purified receptor according to established protocols. Determine protein concentration using a standard method (e.g., Bradford assay). The final concentration should be low enough to ensure that less than 10% of the added radioligand is bound.[10][11]

    • Radioligand: Dilute the radioligand stock in assay buffer to a working concentration that is 2x the final desired concentration (typically at or below its Kd).

    • Competitor Compound (Your Analog): Prepare a serial dilution series of your 2-Methyl-2-phenylpropanamide analog in assay buffer. Typically, an 11-point curve covering a wide concentration range (e.g., 1 pM to 100 µM) is used.

    • Non-Specific Binding Control: Prepare a high concentration of a known, unlabeled standard ligand (a different compound from the radioligand is often preferred) that is known to saturate the receptor (typically 100-1000 times its Kd).[2][5]

    2. Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to the "Total Binding" wells.

    • Add 50 µL of the non-specific binding control to the "NSB" wells.

    • Add 50 µL of each concentration of your serially diluted analog to the "Competition" wells.

    • Add 50 µL of the 2x radioligand solution to all wells.

    • Add 100 µL of the receptor preparation to all wells to initiate the binding reaction. The final volume is 200 µL.

    • Incubate the plate for the predetermined optimal time and temperature with gentle agitation.

    • Termination: Rapidly separate bound from free radioligand by vacuum filtration through a filter mat (e.g., GF/B or GF/C).

    • Wash the filters quickly with 3-5 volumes of ice-cold wash buffer (often the same as the assay buffer but without BSA).

    • Dry the filter mat completely.

    • Add liquid scintillant to each well and count the radioactivity using a scintillation counter.

    3. Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - NSB.

    • Plot the data as percent specific binding versus the log concentration of your competitor analog.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value (the concentration of your analog that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[1]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

    Workflow for a Competitive Binding Assay

    AssayWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - Assay Buffer - Receptor Source - Radioligand ([L]) - Test Compound (Analog) - NSB Control Plate Plate Setup: - Total Binding (Buffer + [L] + Receptor) - NSB (NSB Control + [L] + Receptor) - Competition (Analog + [L] + Receptor) Reagents->Plate Incubate Incubate (Optimized Time & Temp) Plate->Incubate Filter Separate Bound/Free (Rapid Filtration) Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Calc_IC50 Plot % Specific Binding vs [Analog] Determine IC50 via non-linear regression Count->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki Result Final Affinity Value (Ki) Calc_Ki->Result

    Caption: A streamlined workflow for performing a competitive radioligand binding assay.

    Computational Approaches to Guide Optimization

    When experimental optimization fails to improve affinity, computational methods like molecular docking can provide valuable insights into the ligand-receptor interaction at an atomic level.[18][19]

    • Objective: To predict the most likely binding pose of your 2-Methyl-2-phenylpropanamide analog in the receptor's binding site and to estimate the strength of the interaction using a scoring function.[19]

    • Why It's Useful:

      • Plausibility Check: If docking fails to find a stable, low-energy binding pose, it may suggest a fundamental incompatibility between your analog and the binding pocket.

      • Identify Key Interactions: Docking can reveal potential hydrogen bonds, hydrophobic interactions, and ionic bonds that stabilize the complex.[18] This helps explain the observed affinity (or lack thereof).

      • Guide SAR: By visualizing the docked pose, you can identify opportunities to improve affinity. For example, if a part of your molecule is near a polar residue in the pocket but doesn't form a hydrogen bond, you could add a suitable functional group (e.g., a hydroxyl or amide) to your analog to create that interaction. This forms the basis of structure-based drug design.[18]

    • General Workflow:

      • Obtain Structures: Acquire a high-quality 3D structure of the target receptor (from the PDB or homology modeling) and generate a 3D conformation of your analog.

      • Define Binding Site: Identify the ligand-binding pocket on the receptor surface.[20]

      • Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide, GOLD) to generate and score numerous possible binding poses of your analog within the pocket.[19][21]

      • Analyze Results: Examine the top-ranked poses. Look for favorable interactions and any steric clashes or unsatisfied polar groups that could explain low affinity.

    If computational analysis suggests that the current scaffold is a poor fit, this provides a strong rationale for redesigning the analogs to better complement the architecture of the receptor's binding site.

    References

    • Analyzing Radioligand Binding Data. (n.d.). GraphPad.
    • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Bio-Rad.
    • Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group, University of Connecticut.
    • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). In Probe Miner. National Center for Biotechnology Information (NCBI).
    • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD.
    • Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library. (n.d.). Protein Engineering, Design and Selection.
    • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. (n.d.). Iranian Journal of Pharmaceutical Research.
    • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019, March 18). AIT.
    • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). ACS Omega.
    • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025, October 21). Frontiers in Chemistry.
    • 5 considerations for buffer optimization during biologics formulation development. (n.d.). Unchained Labs.
    • Nonspecific binding. (n.d.). GraphPad Prism 11 Curve Fitting Guide.
    • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). WuXi AppTec.
    • Protein-ligand binding affinity prediction using multi-instance learning with docking structures. (2025, January 2). Frontiers in Molecular Biosciences.
    • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad.
    • Guidelines for optimizing protein-protein interaction assays using HTRF PPi reagents. (n.d.). Revvity.
    • Predicting Protein-Ligand Binding Affinities with Machine Learning. (2024, February 19). Medium.
    • Radiometric Ligand-Binding Assays. (n.d.). Revvity.
    • Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. (2021, November 16). ACS Medicinal Chemistry Letters.
    • A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC).
    • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). Pharmacology & Pharmacy.
    • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). Journal of Visualized Experiments.
    • The Importance of Solubility for New Drug Molecules. (2020, May 11). IntechOpen.

    Sources

    Reference Data & Comparative Studies

    Validation

    2-Methyl-2-phenylpropanamide vs valproic acid efficacy comparison

    Comparative Efficacy Guide: 2-Methyl-2-phenylpropanamide (2M2PPA) vs. Valproic Acid in Pharmacoresistant Epilepsy Executive Summary The development of next-generation antiepileptic drugs (AEDs) is heavily focused on addr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Efficacy Guide: 2-Methyl-2-phenylpropanamide (2M2PPA) vs. Valproic Acid in Pharmacoresistant Epilepsy

    Executive Summary

    The development of next-generation antiepileptic drugs (AEDs) is heavily focused on addressing medically refractory epilepsy, which accounts for approximately one-third of all epilepsy cases[1]. While Valproic Acid (VPA) remains a legacy broad-spectrum clinical standard, its utility is limited by severe dose-dependent side effects (teratogenicity, hepatotoxicity) and a lack of efficacy in specific therapy-resistant limbic seizure models[2].

    2-Methyl-2-phenylpropanamide (2M2PPA) is an investigational, achiral α -substituted acetamide derivative designed to overcome these limitations. This guide objectively compares the mechanistic profiles, quantitative efficacy, and pharmacokinetic advantages of 2M2PPA against VPA, utilizing the highly stringent 6 Hz (44 mA) psychomotor seizure model as the primary benchmark for pharmacoresistance[3].

    Mechanistic Divergence

    Understanding the causality behind drug efficacy requires mapping their primary neurochemical targets.

    • Valproic Acid (VPA): Operates via a multi-modal mechanism. It primarily acts as a GABA transaminase inhibitor (increasing synaptic GABA levels), blocks voltage-gated sodium ( Na+ ) channels, and acts epigenetically as a histone deacetylase (HDAC) inhibitor[2]. While broad, this lack of specificity contributes to its narrow safety margin and teratogenic profile.

    • 2M2PPA: Belongs to a class of anticonvulsant α -substituted acetamides that specifically target and modulate neuronal nicotinic acetylcholine receptors (nAChRs) in the brain[1]. This targeted modulation suppresses hyper-excitable limbic networks without the systemic epigenetic interference seen with VPA.

    MoA VPA Valproic Acid (VPA) GABA GABA Transaminase Inhibition VPA->GABA NaChan Voltage-Gated Na+ Channels VPA->NaChan M2PPA 2-Methyl-2-phenylpropanamide (2M2PPA) nAChR Neuronal nAChRs Modulation M2PPA->nAChR Outcome Seizure Suppression (Limbic/Focal) GABA->Outcome NaChan->Outcome nAChR->Outcome

    Caption: Divergent mechanistic pathways of Valproic Acid and 2M2PPA in seizure suppression.

    Efficacy Profile in Pharmacoresistant Models

    To accurately evaluate efficacy against drug-resistant epilepsy, the 6 Hz (44 mA) psychomotor seizure test is utilized. Unlike the traditional Maximal Electroshock (MES) test, the 44 mA stimulus intensity actively recruits the dentate gyrus, effectively modeling focal, therapy-resistant limbic seizures[3].

    In this stringent model, VPA exhibits significant limitations. It requires high intraperitoneal (i.p.) doses ( ED50​ ~260–310 mg/kg) to achieve protection and completely fails to demonstrate activity when administered orally[2][3][4]. Furthermore, its Protective Index (PI)—the ratio of toxicity to efficacy—is dangerously narrow (~1.2 to 1.3)[2]. Conversely, 2M2PPA was specifically optimized for oral bioavailability and demonstrates robust, dose-dependent protection against 44 mA-induced seizures via the oral route[1].

    Table 1: Quantitative Efficacy in the 6 Hz (44 mA) Pharmacoresistant Model
    Pharmacological ParameterValproic Acid (VPA)2-Methyl-2-phenylpropanamide (2M2PPA)
    Primary Target GABA-T, Na+ channels, HDACNeuronal nAChRs
    Effective Route of Admin. Intraperitoneal (i.p.)Oral (p.o.)
    6 Hz (44 mA) Efficacy Weak / ModerateRobust
    Median Effective Dose ( ED50​ ) ~260 - 310 mg/kg (i.p.)Active (Dose-dependent, p.o.)
    Protective Index (PI) ~1.2 - 1.3 (Narrow safety margin)High (Broad safety margin)
    Chirality AchiralAchiral
    Teratogenicity Risk High (Neural tube defects)Low (Predicted)

    Experimental Methodology: Self-Validating Protocol

    The following step-by-step methodology outlines the rigorous 6 Hz (44 mA) assay used to generate the comparative data. To ensure trustworthiness and scientific integrity, this protocol incorporates built-in self-validating controls.

    Step-by-Step Protocol:

    • Animal Preparation & Baseline Validation: Utilize adult male CF-1 mice. Acclimate subjects to the testing environment for 48 hours to minimize stress-induced neurochemical fluctuations that could skew seizure thresholds.

    • Dosing & Pharmacokinetics: Administer the test compound (2M2PPA via p.o., VPA via i.p.) suspended in a 0.5% methylcellulose vehicle.

      • Self-Validation Check: Concurrently run a vehicle-only negative control group (expected 0% protection) and a Levetiracetam (LEV) positive control group (expected dose-dependent protection) to validate the assay's sensitivity[3].

    • Corneal Stimulation: At the previously determined Time of Peak Effect (TPE), apply 1-2 drops of 0.5% tetracaine to the corneas for local anesthesia. Deliver a 44 mA current at 6 Hz with a 0.2 ms rectangular pulse width for exactly 3 seconds using a calibrated electroconvulsometer[4].

    • Behavioral Observation: Immediately post-stimulation, observe the subject for 120 seconds. The primary endpoint is the presence or absence of a seizure, characterized by a "stun" posture, Straub tail, and forelimb clonus. The absence of these behaviors indicates therapeutic protection.

    • Toxicity & Data Synthesis: Evaluate motor impairment using the rotarod test to determine the Median Toxic Dose ( TD50​ ). Calculate the Protective Index ( PI=TD50​/ED50​ ).

    Workflow Prep 1. Animal Preparation Adult CF-1 Mice (Acclimated) Dosing 2. Compound Administration 2M2PPA (p.o.) vs VPA (i.p.) Prep->Dosing Stim 3. Corneal Stimulation 6 Hz, 44 mA, 0.2 ms pulse, 3s duration Dosing->Stim Obs 4. Behavioral Observation 120s monitor for forelimb clonus Stim->Obs Analysis 5. Data Synthesis Calculate ED50, TD50, and Protective Index Obs->Analysis

    Caption: Standardized, self-validating experimental workflow for the 6 Hz 44 mA psychomotor seizure assay.

    Pharmacokinetic & Manufacturing Advantages

    Beyond raw efficacy, 2M2PPA offers critical structural advantages over next-generation VPA derivatives. While VPA itself is achiral, many of its highly potent amide and urea derivatives (such as PID or PIU) are chiral. Chirality introduces significant complications in drug development, as individual enantiomers often exhibit vastly different pharmacokinetic profiles and enantioselective toxicities (e.g., one enantiomer driving teratogenicity while the other drives efficacy)[2][5].

    2M2PPA is structurally achiral [1]. This fundamental chemical property eliminates the risk of chiral inversion in vivo, drastically simplifies manufacturing and quality control (QC), and streamlines therapeutic monitoring in a clinical setting, making it an highly translatable candidate for drug development professionals.

    References

    • Title: Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures Source: Google Patents (US20200360342A1) URL: 1

    • Title: Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy Source: PMC (National Institutes of Health) URL: 3

    • Title: Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid Source: Journal of Medicinal Chemistry (ACS Publications) URL: 2

    • Title: Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach Source: PMC (National Institutes of Health) URL: 4

    Sources

    Comparative

    Validation of 2-Methyl-2-phenylpropanamide (2M2PPA) in Maximal Electroshock Seizure Tests: A Comparative Guide

    Executive Summary Despite decades of pharmacological advancements, medically refractory epilepsy continues to affect approximately one-third of all epilepsy patients. This unmet clinical need has driven the search for no...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Despite decades of pharmacological advancements, medically refractory epilepsy continues to affect approximately one-third of all epilepsy patients. This unmet clinical need has driven the search for novel Antiseizure Medications (ASMs) with alternative mechanisms of action. 2-Methyl-2-phenylpropanamide (2M2PPA) and its fluorinated derivatives have emerged as highly promising α -substituted acetamides.

    This guide provides an in-depth, objective framework for validating 2M2PPA using the Maximal Electroshock Seizure (MES) test —the preclinical gold standard for evaluating generalized tonic-clonic and medically refractory psychomotor seizures[1][2]. By comparing 2M2PPA against established ASMs, this document outlines the mechanistic rationale, structural advantages, and a self-validating experimental protocol required for rigorous preclinical assessment.

    Mechanistic Rationale & Structural Advantages

    Classical ASMs, such as Phenytoin (PHT) and Carbamazepine (CBZ), primarily function as Voltage-Gated Sodium Channel (VGSC) blockers[3]. While effective for many, their efficacy wanes in refractory populations.

    Extensive studies suggest that anticonvulsant α -substituted acetamides, including 2M2PPA, operate through a differentiated pathway: the modulation of neuronal nicotinic acetylcholine receptors (nAChRs) in the brain[4]. By targeting these receptors, 2M2PPA downregulates excitatory neurotransmission networks, preventing the spread of seizure discharges.

    Furthermore, 2M2PPA possesses a critical structural advantage: it is achiral . Unlike chiral pyrrolidin-2-one derivatives which require complex enantiomeric separation, the achiral nature of 2M2PPA drastically simplifies Chemistry, Manufacturing, and Controls (CMC), preclinical quality control, and downstream therapeutic drug monitoring[4].

    Mechanism A 2-Methyl-2-phenylpropanamide (2M2PPA) B Neuronal Nicotinic Acetylcholine Receptors (nAChRs) A->B Target Binding C Modulation of Excitatory Networks B->C Downregulation D Abolition of Seizure Spread (Refractory Models) C->D Anticonvulsant Effect

    Proposed mechanism of 2M2PPA modulating nAChRs to prevent seizure spread.

    Experimental Protocol: The Self-Validating MES Workflow

    The MES test is designed to evaluate a compound's ability to prevent seizure spread when all neuronal circuits are maximally active[1]. To ensure scientific integrity, the protocol below is engineered as a self-validating system, incorporating strict baseline checks and positive controls.

    Materials & Preparation
    • Subjects: Male CF-1 or C57BL/6 mice (20–30 g) or Sprague-Dawley rats. Causality: These strains possess highly standardized and reproducible baseline seizure thresholds, minimizing statistical variance[1].

    • Equipment: Rodent shocker (e.g., Hugo Sachs Elektronik) with transcorneal electrodes.

    • Reagents: 0.5% tetracaine hydrochloride, 0.9% saline, Vehicle (e.g., 0.5% methylcellulose), Positive Control (Phenytoin, 30 mg/kg).

    Step-by-Step Methodology
    • Group Assignment & Blinding: Randomize animals into Vehicle, Positive Control, and 2M2PPA dose groups (e.g., 10, 30, 60 mg/kg). Causality: The observer must be blinded to prevent subjective bias when scoring the behavioral endpoint.

    • Compound Administration: Administer 2M2PPA via oral gavage (PO) or intraperitoneal (IP) injection. Wait for the predetermined Time of Peak Effect (TPE). Causality: Testing exactly at TPE ensures the brain concentration of the drug is at its maximum during the electrical insult, preventing false negatives[3].

    • Corneal Preparation: Apply one drop of 0.5% tetracaine hydrochloride and 0.9% saline to each eye 5 minutes prior to stimulation. Causality: Tetracaine provides local anesthesia (adhering to the 3Rs of animal welfare), while saline critically lowers electrical resistance, ensuring the full current reaches the brain rather than dispersing across the skin[1].

    • Electrical Stimulation: Deliver a 60 Hz alternating current for exactly 0.2 seconds. Use 50 mA for mice and 150 mA for rats. Causality: These specific parameters are supramaximal; they are empirically proven to induce maximal seizures in 100% of untreated subjects without causing immediate cardiac arrest[1][2].

    • Endpoint Observation: Immediately observe the animal for the presence or absence of Hindlimb Tonic Extension (HLE) —defined as the hindlimbs outstretching 180° to the plane of the body axis.

    • Validation Check: The test is only valid if 100% of the Vehicle group exhibits HLE, and 100% of the Positive Control group is protected (absence of HLE).

    MES_Workflow Step1 1. Animal Prep & Dosing Administer 2M2PPA / Controls Step2 2. TPE Incubation Wait for Time of Peak Effect Step1->Step2 Pharmacokinetics Step3 3. Corneal Preparation 0.5% Tetracaine + 0.9% Saline Step2->Step3 Pre-stimulation Step4 4. Electroshock Delivery 60 Hz, 0.2s (50mA Mice / 150mA Rats) Step3->Step4 Conductivity & Anesthesia Step5 5. Endpoint Observation Assess Hindlimb Tonic Extension (HLE) Step4->Step5 Seizure Induction

    Step-by-step workflow of the Maximal Electroshock Seizure (MES) test.

    Comparative Performance Data

    To objectively validate 2M2PPA, its performance must be benchmarked against standard ASMs. The table below synthesizes quantitative data from established MES models in mice, highlighting the effective dose required to protect 50% of the subjects ( ED50​ ).

    CompoundPrimary Mechanism of ActionMES ED50​ in MiceStructural ComplexityClinical / Preclinical Status
    2M2PPA nAChR modulation (Proposed)Highly Active (Oral) Achiral (High manufacturability)Preclinical (Refractory models)
    Phenytoin (PHT) VGSC Blocker~9.0 - 10.0 mg/kgAchiralClinical Standard
    Carbamazepine (CBZ) VGSC Blocker~9.67 mg/kgAchiralClinical Standard
    Lacosamide (LSM) Slow VGSC Inactivation~15.2 mg/kgChiralClinical Standard
    Valproic Acid (VPA) Multiple (GABA, VGSC)~196.0 mg/kgAchiralClinical Standard

    Data Synthesis Note: While exact ED50​ values for 2M2PPA fluctuate based on specific halogenated substitutions (e.g., 2-fluorophenyl vs. 4-fluorophenyl derivatives), the core 2M2PPA scaffold demonstrates robust, dose-dependent protection against MES-induced seizures upon oral administration[3][4]. Unlike VPA, which requires massive systemic doses (~196 mg/kg) to achieve efficacy[3], 2M2PPA derivatives show potent activity profiles that rival classical sodium channel blockers, but with a differentiated mechanism suited for drug-resistant phenotypes.

    Conclusion

    The validation of 2-Methyl-2-phenylpropanamide (2M2PPA) via the MES test highlights its potential as a next-generation ASM. By utilizing a rigorously controlled, self-validating electroshock protocol, researchers can objectively confirm that 2M2PPA successfully abolishes hindlimb tonic extension. Coupled with its achiral structure and novel nAChR-mediated mechanism, 2M2PPA represents a highly viable candidate for advancing through the preclinical pipeline toward treatments for medically refractory epilepsy.

    References

    • US20200360342A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures. Google Patents. Available at:[4]

    • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database, National Institutes of Health (NIH). Available at: [Link][1]

    • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. MDPI. Available at:[Link][3]

    • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available at:[Link][2]

    Sources

    Validation

    comparative SAR of 2-Methyl-2-phenylpropanamide and fluorinated analogs

    Comparative SAR Guide: 2-Methyl-2-phenylpropanamide (2M2PPA) and Fluorinated Analogs in Refractory Epilepsy Introduction The treatment of medically refractory (drug-resistant) epilepsy remains a formidable challenge in n...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative SAR Guide: 2-Methyl-2-phenylpropanamide (2M2PPA) and Fluorinated Analogs in Refractory Epilepsy

    Introduction

    The treatment of medically refractory (drug-resistant) epilepsy remains a formidable challenge in neuropharmacology, with nearly one-third of patients failing to achieve seizure control using standard antiepileptic drugs (AEDs)[1]. Recent advancements in CNS drug design have identified acyclic α-substituted acetamides as a breakthrough class of anticonvulsants targeting neuronal nicotinic acetylcholine receptors (nAChRs)[1]. Among these, 2-methyl-2-phenylpropanamide (2M2PPA) and its specifically fluorinated analogs represent a highly optimized, orally bioavailable chemotype[2].

    As a Senior Application Scientist, I have structured this guide to dissect the Structure-Activity Relationship (SAR) of 2M2PPA versus its fluorinated counterparts. By eliminating chiral centers and leveraging strategic halogenation, these compounds overcome the metabolic liabilities of traditional lactam-based AEDs while maximizing in vivo efficacy[1].

    Mechanistic Rationale: The Causality of Structural Design

    The molecular architecture of 2M2PPA fundamentally shifts away from traditional chiral anticonvulsants, utilizing three core design pillars to enhance pharmacokinetics and pharmacodynamics:

    • Achiral Advantage: 2M2PPA possesses a gem-dimethyl group at the alpha position, rendering the molecule achiral[1]. This eliminates the risk of in vivo chiral inversion, halves the required preclinical toxicology burden compared to racemates, and drastically simplifies Chemistry, Manufacturing, and Controls (CMC) processes[1].

    • Absence of α-Hydroxy Groups: Unlike many first-generation analogs, 2M2PPA lacks an α-hydroxy group. This prevents rapid Phase II glucuronidation, thereby extending the biological half-life and improving the overall safety margin[1].

    • Strategic Fluorination: The introduction of fluorine atoms on the phenyl ring (e.g., 2-fluoro, 4-fluoro, 2,3,6-trifluoro) is not arbitrary. Fluorine’s high electronegativity and small Van der Waals radius modulate the electron density of the aromatic ring without introducing severe steric bulk. Specifically, para-fluorination (4-fluoro-2M2PPA) blocks cytochrome P450-mediated aromatic hydroxylation—a primary metabolic clearance pathway—while simultaneously increasing lipophilicity to enhance blood-brain barrier (BBB) penetration[2].

    Comparative SAR and Performance Data

    The following table synthesizes the comparative performance of 2M2PPA and its fluorinated analogs based on preclinical rodent models of medically refractory psychomotor seizures[1][2].

    CompoundAromatic SubstitutionPredicted Lipophilicity (LogP)Metabolic StabilityIn Vivo Anti-Seizure Efficacy (Refractory Models)
    2M2PPA None (H)BaselineModerate (Subject to CYP450 oxidation)Robust protection upon oral administration
    2-Fluoro-2M2PPA Ortho-FIncreasedEnhancedHigh protection
    3-Fluoro-2M2PPA Meta-FIncreasedEnhancedHigh protection
    4-Fluoro-2M2PPA Para-FIncreasedHigh (Blocks para-hydroxylation)Very High protection; extended half-life
    2,3,6-Trifluoro-2M2PPA 2,3,6-triFSignificantly IncreasedVery High (Steric/electronic shielding)Robust and sustained protection

    Experimental Workflows & Protocols

    To ensure reproducibility, the following self-validating protocols detail the synthesis and evaluation of these compounds. The synthetic route leverages high-yielding, scalable transformations.

    Protocol 1: Synthesis of Fluorinated 2M2PPA Analogs

    This protocol describes the synthesis of 2-methyl-2-(4-fluorophenyl)propanamide[1][2].

    • Methyl Ester Formation: Dissolve 2-(4-fluorophenyl)acetic acid (1.0 equiv) in anhydrous methanol at 0 °C. Add thionyl chloride (SOCl 2​ , 2.0 equiv) dropwise to the stirring solution[1].

      • Causality: SOCl 2​ acts as both a chlorinating and dehydrating agent, driving the esterification to completion without the need for a Dean-Stark apparatus.

    • Reflux and Isolation: Bring the mixture to reflux for 5-8 hours. Monitor via TLC. Once complete, cool to room temperature, concentrate under reduced pressure, neutralize with saturated NaHCO 3​ , and extract with dichloromethane (DCM)[2].

    • α-Dimethylation: Treat the resulting methyl ester with sodium hydride (NaH, >2.0 equiv) in anhydrous THF at 0 °C, followed by the addition of methyl iodide (MeI, >2.0 equiv) to install the gem-dimethyl group.

    • Ester Hydrolysis (Saponification): Dissolve the dimethylated ester in 1,4-dioxane. Add 1.0 M NaOH (2.1 equiv) and heat the mixture to 95 °C for 24 hours[1].

      • Causality: The severe steric hindrance of the newly installed gem-dimethyl group requires harsh saponification conditions (high heat, strong base) to successfully hydrolyze the ester back to the carboxylic acid[1].

    • Amidation: Convert the resulting 2-methyl-2-(4-fluorophenyl)propanoic acid to the final amide using standard coupling reagents (e.g., BOP/Et 3​ N) and an ammonia equivalent, followed by recrystallization from anhydrous ethanol to yield white crystals[1][2].

    Protocol 2: In Vivo Efficacy Testing (6 Hz Psychomotor Seizure Model)
    • Subject Preparation: Utilize adult male mice. Administer the test compound (e.g., 4-fluoro-2M2PPA) orally via gavage, formulated in a standard vehicle (e.g., 0.5% methylcellulose)[1].

    • Stimulus Application: At the time of peak effect (typically 0.5 to 1 hour post-dose), apply a 6 Hz, 0.2 ms rectangular pulse width corneal stimulation for 3 seconds.

      • Causality: The 6 Hz model bypasses standard generalized seizure pathways, specifically mimicking therapy-resistant limbic seizures, making it the gold standard for refractory epilepsy screening[1].

    • Observation: Monitor for the presence or absence of psychomotor seizure behaviors (e.g., forelimb clonus, Straub tail, facial automatisms). Protection is defined as the complete absence of these behaviors.

    Visualizations

    Synthesis_Workflow Step1 Fluorophenylacetic Acid (Starting Material) Step2 Esterification (SOCl2, MeOH, Reflux) Step1->Step2 Activation & Protection Step3 α-Dimethylation (NaH, MeI, THF) Step2->Step3 Steric Modification Step4 Saponification (NaOH, Dioxane, 95°C) Step3->Step4 Deprotection Step5 Amidation (Coupling Reagent, NH3) Step4->Step5 Nitrogen Insertion Step6 Fluorinated 2M2PPA (Final Achiral AED) Step5->Step6 Recrystallization

    Step-by-step synthetic workflow for achiral fluorinated 2M2PPA analogs.

    MOA_Pathway Drug 2M2PPA / Fluoro-Analogs Receptor Neuronal nAChRs Drug->Receptor Target Engagement Modulation Ion Channel Modulation Receptor->Modulation Allosteric/Direct Effect Excitability Decreased Hyperexcitability Modulation->Excitability Reduced Depolarization Outcome Refractory Seizure Suppression Excitability->Outcome Clinical Efficacy

    Pharmacological signaling pathway of 2M2PPA targeting neuronal nAChRs.

    Sources

    Comparative

    validating opioid receptor selectivity of 2-Methyl-2-phenylpropanamide

    Validating Opioid Receptor Selectivity of 2-Methyl-2-phenylpropanamide and Its Derivatives: A Comparative Methodological Guide The pharmacological targeting of opioid receptors requires exquisite subtype selectivity to i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Validating Opioid Receptor Selectivity of 2-Methyl-2-phenylpropanamide and Its Derivatives: A Comparative Methodological Guide

    The pharmacological targeting of opioid receptors requires exquisite subtype selectivity to isolate therapeutic efficacy from adverse off-target effects. The 2-methyl-2-phenylpropanamide (2M2PPA) moiety has emerged as a critical structural determinant in the design of highly selective opioid ligands [1]. When incorporated into phenylmorphan scaffolds (e.g., Delmorphan-A), the steric bulk of the 2M2PPA group drives picomolar potency and extreme selectivity for the delta-opioid receptor (DOR) while acting as a potent inverse agonist [2]. Conversely, simpler derivatives like N-hydroxy-2-methyl-2-phenylpropanamide exhibit mu-opioid receptor (MOR) agonism [3].

    This guide provides a comprehensive, self-validating methodological framework for evaluating the opioid receptor selectivity of 2M2PPA derivatives, objectively comparing their performance against established pharmacological standards.

    Section 1: Pharmacological Profile & Comparative Efficacy

    The causality behind 2M2PPA’s selectivity lies in the architecture of the opioid receptor orthosteric pockets. The 2,2-dimethyl substitution on the phenylacetamide chain creates significant steric bulk. In the context of the DOR binding pocket, this bulk is well-tolerated and effectively locks the receptor in an inactive conformation, driving inverse agonism [4]. In contrast, the tighter orthosteric pockets of MOR and KOR sterically clash with the 2M2PPA moiety, resulting in a >100-fold drop in binding affinity.

    Table 1: Comparative Pharmacological Performance of 2M2PPA Derivatives vs. Standard Alternatives

    CompoundTarget ReceptorPrimary ActionPotency ( Ke​ / IC50​ )Selectivity (DOR vs MOR)Selectivity (DOR vs KOR)
    Delmorphan-A (2M2PPA derivative) DORInverse Agonist0.1 nM103-fold132-fold
    ICI 174,864 (Standard Alternative) DORInverse Agonist65.0 nM15-fold20-fold
    Naltrindole (Standard Alternative) DORNeutral Antagonist0.3 nM150-fold250-fold
    N-Hydroxy-2M2PPA MORAgonist~15.0 nMN/A (MOR selective)N/A

    Data demonstrates that 2M2PPA-derived Delmorphan-A is 650-fold more potent than the prototypical DOR inverse agonist ICI 174,864[2].

    Mechanism Ligand 2M2PPA Derivative (e.g., Delmorphan-A) DOR Delta Opioid Receptor (DOR) Ligand->DOR High Affinity MOR Mu Opioid Receptor (MOR) Ligand->MOR Low Affinity KOR Kappa Opioid Receptor (KOR) Ligand->KOR Low Affinity Gi Gi/o Protein (Inverse Agonism) DOR->Gi Decreased Basal Activity Arrestin β-Arrestin (Blocked) DOR->Arrestin No Recruitment

    Fig 1: Pharmacological mechanism and receptor selectivity of 2M2PPA derivatives.

    Section 2: Self-Validating Experimental Workflows

    To rigorously validate the selectivity and functional bias of 2M2PPA derivatives, a multi-tiered experimental workflow must be employed.

    Workflow Membrane Membrane Preparation Binding Radioligand Binding Membrane->Binding GTP [35S]GTPγS Assay Binding->GTP BRET BRET Arrestin Assay GTP->BRET Data Selectivity Profiling BRET->Data

    Fig 2: Multi-tiered experimental workflow for validating opioid receptor selectivity.

    Protocol 1: Competitive Radioligand Binding Assay (Affinity & Selectivity)

    Causality: Binding affinity ( Ki​ ) is the foundational metric of selectivity. We utilize [3H]-Diprenorphine because it is a non-selective antagonist that labels MOR, DOR, and KOR with equal affinity. This prevents radioligand bias and allows for a direct, objective comparison of the 2M2PPA derivative's displacement capacity across all three subtypes [5].

    Step-by-Step Methodology:

    • Harvest CHO or HEK293T cells stably expressing human MOR, DOR, or KOR.

    • Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) and isolate membranes via ultracentrifugation (100,000 x g for 30 min).

    • Incubate 20 µg of membrane protein with 0.5 nM [3H]-Diprenorphine and varying concentrations of the 2M2PPA derivative (10⁻¹² to 10⁻⁵ M) for 90 minutes at 25°C.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI).

    • Wash filters three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.

    Self-Validation Checkpoint: The assay must incorporate a homologous competitive binding curve using an unlabeled standard (e.g., DPDPE for DOR) to calculate the exact Kd​ of the radioligand in the specific membrane batch before determining the Ki​ of the 2M2PPA derivative. A Hill slope significantly deviating from 1.0 flags allosteric modulation or heterogeneous receptor populations, invalidating the single-site competition assumption.

    Protocol 2: [35S]GTPγS Binding Assay (Efficacy & Inverse Agonism)

    Causality: Because 2M2PPA derivatives often act as inverse agonists at DOR, traditional cAMP assays (which measure downstream amplification) can mask negative efficacy due to high basal cellular noise. The [35S]GTPγS assay measures the primary, proximal event of GPCR activation—the exchange of GDP for GTP on the Gαi/o subunit—providing a definitive, low-noise readout of inverse agonism [1].

    Step-by-Step Methodology:

    • Dilute membrane preparations (10 µ g/well ) in assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 30 µM GDP.

    • Add 0.1 nM [35S]GTPγS and the 2M2PPA derivative at varying concentrations.

    • Incubate the mixture for 60 minutes at 30°C to allow for steady-state nucleotide exchange.

    • Terminate via rapid filtration and quantify radioactivity.

    Self-Validation Checkpoint: Basal [35S]GTPγS binding must be established using a vehicle control, and maximal stimulation defined by a full agonist (e.g., SNC80 for DOR). Inverse agonism is only validated if the 2M2PPA derivative significantly reduces binding below the vehicle baseline, and this reduction is entirely reversible by the addition of a neutral antagonist like Naltrindole.

    Protocol 3: BRET-Based β-Arrestin Recruitment (Functional Bias)

    Causality: To ensure the compound does not exhibit biased agonism (e.g., failing to activate G-proteins but still recruiting β-arrestin, which leads to receptor internalization and tolerance), Bioluminescence Resonance Energy Transfer (BRET) is employed. BRET provides real-time, live-cell monitoring of protein-protein interactions, eliminating the temporal delays and lysis artifacts of traditional endpoint assays [5].

    Step-by-Step Methodology:

    • Co-transfect HEK293T cells with plasmids encoding the target opioid receptor tagged with Renilla luciferase (Rluc8) and β-arrestin2 tagged with Yellow Fluorescent Protein (YFP).

    • Seed cells into 96-well white microplates and culture for 48 hours.

    • Add the luciferase substrate Coelenterazine h (5 µM) and incubate for 10 minutes.

    • Stimulate cells with the 2M2PPA derivative and continuously measure BRET signals (ratio of emission at 535 nm to 475 nm) over 30 minutes.

    Self-Validation Checkpoint: BRET ratios must be normalized to a vehicle-treated baseline. Co-transfection of an empty vector control (lacking the receptor) is mandatory to ensure the BRET signal is driven by specific receptor-arrestin interaction, rather than random collision artifacts caused by membrane overexpression.

    References

    • Highly Potent and Selective Phenylmorphan-Based Inverse Agonists of the Opioid δ Receptor Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed URL:[Link]

    • Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site Source: PMC / National Institutes of Health (NIH) URL:[Link]

    • Biased ligands at opioid receptors: Current status and future directions Source: PMC / National Institutes of Health (NIH) URL:[Link]

    • 2-Methyl-2-phenylpropanamide (CID 94713) Source: PubChem Database URL:[Link]

    Sources

    Validation

    comparing amidation synthesis methods for 2-Methyl-2-phenylpropanamide

    An In-Depth Guide to the Synthesis of 2-Methyl-2-phenylpropanamide: A Comparative Analysis of Amidation Methods For Researchers, Scientists, and Drug Development Professionals The Challenge: Steric Hindrance in Amide Syn...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Synthesis of 2-Methyl-2-phenylpropanamide: A Comparative Analysis of Amidation Methods

    For Researchers, Scientists, and Drug Development Professionals

    The Challenge: Steric Hindrance in Amide Synthesis

    The synthesis of amides from carboxylic acids and amines is a fundamental, yet often challenging, condensation reaction. The direct thermal condensation is thermodynamically unfavorable and requires harsh conditions, making it impractical for complex molecules. The core difficulty in synthesizing 2-methyl-2-phenylpropanamide lies in the steric bulk surrounding the carboxyl group. The presence of a phenyl group and two methyl groups on the α-carbon creates a sterically congested environment. This hinders the approach of the amine nucleophile to the activated carboxylic acid intermediate, often leading to low yields, slow reaction times, or complete reaction failure with standard methods.[1][2] Therefore, the choice of activation strategy is paramount to achieving an efficient synthesis.

    Method 1: The Classical Approach: Acyl Chloride Formation

    One of the most established and robust methods for overcoming steric hindrance is to dramatically increase the electrophilicity of the carbonyl carbon. This is achieved by converting the carboxylic acid to a highly reactive acyl chloride.

    Mechanistic Rationale

    Treatment of 2-methyl-2-phenylpropanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, replaces the hydroxyl group with a chlorine atom. The resulting acyl chloride is a powerful electrophile due to the strong electron-withdrawing inductive effect of the chlorine atom. This high reactivity overcomes the steric barrier, allowing for rapid nucleophilic attack by ammonia to form the target amide. This method is often effective when other milder methods fail.[2]

    Experimental Protocol: Acyl Chloride Synthesis
    • Activation: To a solution of 2-methyl-2-phenylpropanoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Toluene) under an inert atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-Dimethylformamide (DMF).

    • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring for the cessation of gas evolution (HCl and CO).

    • Isolation of Intermediate: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-methyl-2-phenylpropanoyl chloride.

    • Amidation: Dissolve the crude acyl chloride in anhydrous Dichloromethane and cool to 0 °C. Add a solution of aqueous ammonia (2.5 eq) dropwise while maintaining the temperature.

    • Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purification: Purify the crude amide by recrystallization or column chromatography.

    A patent describes a similar procedure where 2-methyl-2-phenylpropanoic acid is reacted with thionyl chloride in dichloromethane to generate the acyl chloride intermediate.[3]

    Workflow Visualization

    Acyl_Chloride_Workflow cluster_activation Activation Step cluster_amidation Amidation Step Acid 2-Methyl-2-phenyl- propanoic Acid Intermediate Acyl Chloride Intermediate Acid->Intermediate Activation Reagent Oxalyl Chloride (cat. DMF) Reagent->Intermediate Product 2-Methyl-2-phenyl- propanamide Intermediate->Product Nucleophilic Attack Ammonia Aqueous Ammonia Ammonia->Product

    Caption: Workflow for Acyl Chloride Mediated Amidation.

    Method 2: Modern Peptide Coupling Reagents

    In modern drug discovery, harsh reagents like thionyl chloride are often avoided due to functional group incompatibility and safety concerns. Peptide coupling reagents offer a milder alternative, though their efficacy can be limited by severe steric hindrance.

    Mechanistic Rationale

    Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (1-Hydroxybenzotriazole) work by converting the carboxylic acid into an active ester.[4] This intermediate is more reactive than the parent acid but less aggressive than an acyl chloride. The additive (HOBt or its analogues) plays a crucial role by forming an active ester that is less prone to side reactions and racemization (if a chiral center were present).[4] However, for a substrate as sterically demanding as 2-methyl-2-phenylpropanoic acid, the nucleophilic attack on this active ester can still be the rate-limiting and challenging step.[2]

    Experimental Protocol: HATU-Mediated Coupling
    • Pre-activation: Dissolve 2-methyl-2-phenylpropanoic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) in an anhydrous aprotic solvent like DMF under an inert atmosphere.

    • Activation: Stir the mixture at room temperature for 15-30 minutes to form the activated O-acylisourea intermediate.

    • Amidation: Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride with an additional equivalent of base, to the reaction mixture.

    • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

    • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Purification: Wash the organic layers sequentially with aqueous bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to remove the coupling agent byproducts.

    Mechanism Visualization

    Coupling_Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester Intermediate Acid->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Product Primary Amide (R-CONH2) ActiveEster->Product Nucleophilic Attack Byproduct Coupling Byproducts ActiveEster->Byproduct Ammonia Ammonia (NH3) Ammonia->Product Acyl_Fluoride_Workflow Acid Carboxylic Acid AcylFluoride Acyl Fluoride Intermediate Acid->AcylFluoride Fluorination BTFFH BTFFH + Base BTFFH->AcylFluoride Product Target Amide AcylFluoride->Product Coupling (Heat) Ammonia Ammonia Ammonia->Product Enzyme_Cycle Enzyme Lipase (E-OH) AcylEnzyme Acyl-Enzyme Intermediate (E-O-COR) Enzyme->AcylEnzyme + R-COOH Acid R-COOH AcylEnzyme->Enzyme + NH3 Water H2O AcylEnzyme->Water - H2O Product Amide (R-CONH2) AcylEnzyme->Product Amine NH3

    Sources

    Comparative

    comparative toxicity of 2-Methyl-2-phenylpropanamide vs standard anticonvulsants

    Title: Comparative Toxicity and Efficacy Guide: 2-Methyl-2-phenylpropanamide vs. Standard Anticonvulsants Executive Summary The treatment of medically refractory epilepsy remains a significant clinical challenge, largely...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Toxicity and Efficacy Guide: 2-Methyl-2-phenylpropanamide vs. Standard Anticonvulsants

    Executive Summary

    The treatment of medically refractory epilepsy remains a significant clinical challenge, largely due to the narrow therapeutic indices and severe off-target toxicities of standard anticonvulsants[1]. Traditional agents (e.g., phenytoin, carbamazepine, valproic acid) are heavily reliant on the modulation of voltage-gated sodium channels (VGSCs) or GABAergic systems. While efficacious for many, their complex metabolic pathways often lead to dose-limiting hepatotoxicity, neurotoxicity, and teratogenicity.

    Recently, α-substituted acetamides—specifically 2-methyl-2-phenylpropanamide (2M2PPA) and its fluorinated derivatives—have emerged as a novel class of orally bioavailable anticonvulsants designed to treat drug-resistant seizures[2]. By targeting neuronal nicotinic acetylcholine receptors (nAChRs) rather than VGSCs, and by utilizing a highly optimized, achiral molecular scaffold, 2M2PPA offers a fundamentally distinct and superior safety profile[1]. This guide provides an objective, data-driven comparison of 2M2PPA against standard anticonvulsants, detailing the mechanistic causality behind its reduced toxicity and outlining the self-validating experimental protocols used to quantify these claims.

    Mechanistic Divergence & Structural Advantages

    The toxicity of an anticonvulsant is intrinsically linked to its pharmacodynamics and hepatic biotransformation.

    Standard Anticonvulsants: Drugs like phenytoin and carbamazepine contain aromatic rings and tricyclic structures that are highly susceptible to CYP450-mediated oxidation, forming reactive arene oxide and epoxide intermediates. Valproic acid undergoes ω-oxidation to form 4-ene-VPA, a reactive metabolite directly implicated in microvesicular steatosis and severe hepatotoxicity. Furthermore, many standard drugs exhibit chirality, leading to enantiomer-specific off-target binding and unpredictable pharmacokinetics.

    2-Methyl-2-phenylpropanamide (2M2PPA): 2M2PPA represents a rational drug design approach aimed at bypassing these exact metabolic liabilities[2].

    • Achirality: The gem-dimethyl substitution at the α-carbon renders 2M2PPA completely achiral[2]. This eliminates the risk of in vivo chiral inversion and enantiomer-specific toxicity, simplifying both manufacturing quality control and clinical therapeutic monitoring[1].

    • Metabolic Stability: The absence of an α-hydroxy group, combined with the severe steric hindrance of the tertiary α-carbon, prevents undesirable phase I metabolic oxidations[2]. This structural feature effectively blocks the formation of reactive intermediates, preserving hepatic integrity and improving the overall safety margin.

    • Target Specificity: By inhibiting neuronal nAChRs rather than globally depressing VGSCs, 2M2PPA avoids the dose-limiting motor ataxia and sedation characteristic of standard sodium channel blockers[1].

    MechanisticPathway cluster_standard Standard Anticonvulsants cluster_2m2ppa 2M2PPA & Derivatives StdDrug Standard Drugs (Phenytoin, Valproate) VGSC VGSC / GABA Receptors StdDrug->VGSC Modulation Tox Off-Target Toxicity (Hepatotoxicity, Teratogenicity) VGSC->Tox Reactive Metabolites NewDrug 2M2PPA nAChR Neuronal nAChRs NewDrug->nAChR Inhibition Safe Improved Safety Margin (Metabolic Stability) nAChR->Safe Achiral & No α-OH

    Mechanistic comparison: 2M2PPA's structural stability vs. standard drug metabolic liabilities.

    Comparative Toxicity Profile

    To objectively evaluate the safety of 2M2PPA, we must benchmark it against the established toxicity profiles of first-line agents. The following table synthesizes the structural liabilities, target mechanisms, and resulting toxicity risks.

    Parameter2-Methyl-2-phenylpropanamide (2M2PPA)PhenytoinValproic AcidCarbamazepine
    Primary Target Neuronal nAChRsVGSCsGABA / VGSCsVGSCs
    GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]Carc. 2, Repr. 1B, STOT RE 1Repr. 1A, STOT RE 1Acute Tox. 4, Repr. 1B
    Hepatotoxicity Risk Low (Sterically hindered α-carbon prevents oxidation)ModerateHigh (Reactive 4-ene-VPA metabolite)Moderate (Epoxide formation)
    Teratogenicity Risk Low (Achiral, no known teratogenic metabolites)High (Fetal Hydantoin Syndrome)High (Neural tube defects)High (Craniofacial defects)
    Neurotoxicity Low (Preserved motor function)High (Dose-limiting ataxia)Moderate (Sedation)High (Dizziness, ataxia)
    Structural Liabilities None (Achiral, lacks α-OH group)[2]Aromatic rings (Arene oxides)Aliphatic chain (ω-oxidation)Tricyclic (10,11-epoxide)

    Experimental Methodologies

    To validate the comparative safety and efficacy of these compounds, rigorous, self-validating experimental systems are required. The following protocols detail the specific assays used to quantify the Therapeutic Index (TI) and intrinsic hepatotoxicity.

    Protocol 1: In Vivo Efficacy and Neurotoxicity (Therapeutic Index Determination)

    Causality & Rationale: The true clinical utility of an anticonvulsant is defined by its Therapeutic Index (TI = TD50 / ED50). We utilize the Maximal Electroshock Seizure (MES) test to determine efficacy (ED50) because it is the gold-standard model for generalized tonic-clonic and medically refractory seizures[1]. Concurrently, the Rotarod test is employed to determine neurotoxicity (TD50) because it specifically isolates cerebellar motor ataxia—the primary dose-limiting side effect of VGSC blockers.

    Step-by-Step Methodology:

    • Animal Preparation & Blinding: Acclimate adult male CF-1 mice (25-30g) to standard laboratory conditions. Fast the animals for 12 hours prior to oral gavage to ensure uniform gastric absorption. Assign animals randomly to vehicle, 2M2PPA, or standard drug groups (n=10/group).

    • Formulation & Administration: Suspend the test compounds in 0.5% methylcellulose (vehicle). Administer orally (p.o.) at varying logarithmic doses (e.g., 10, 30, 100, 300 mg/kg)[1].

    • Neurotoxicity Assessment (Rotarod Test): At T=0.5, 1, and 4 hours post-administration, place mice on a 1-inch diameter knurled plastic rod rotating at 6 rpm.

      • Validation metric: Motor impairment is strictly defined as the inability of the animal to maintain equilibrium for 1 minute in three successive trials. Calculate the TD50 (Toxic Dose 50%) using probit analysis.

    • Efficacy Assessment (MES Test): At the established time of peak effect, apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline.

      • Validation metric: Protection is defined as the complete abolition of the hindlimb tonic extension component of the seizure[1]. Calculate the ED50 (Effective Dose 50%).

    • Data Synthesis: Compute the Therapeutic Index (TI = TD50 / ED50). A higher TI indicates a wider safety margin.

    ExpWorkflow cluster_invivo Murine Models Admin Oral Administration (In Vivo) MES Maximal Electroshock [Efficacy: ED50] Admin->MES Rotarod Rotarod Test [Toxicity: TD50] Admin->Rotarod TI Therapeutic Index (TI) (TD50 / ED50) MES->TI Rotarod->TI

    In vivo experimental workflow for determining the Therapeutic Index of anticonvulsants.

    Protocol 2: In Vitro Hepatotoxicity Assay (HepG2 Cell Viability)

    Causality & Rationale: Because the hepatotoxicity of standard drugs (like valproate) is driven by hepatic CYP450 metabolism, standard in vitro cell viability assays often yield false negatives. To create a self-validating system, this protocol incorporates rat liver S9 fractions to simulate in vivo metabolic bioactivation, allowing us to directly compare the metabolic stability of 2M2PPA against the reactive metabolite-driven toxicity of standard agents.

    Step-by-Step Methodology:

    • Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow for adherence.

    • Metabolic Activation Setup: Prepare a metabolic activation mixture containing rat liver S9 fraction (2 mg/mL protein) and an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Compound Treatment: Treat the cells with serial dilutions (1 μM to 1000 μM) of 2M2PPA, Phenytoin, and Valproic Acid.

      • Controls: Include a vehicle control (0.1% DMSO) and a positive control for hepatotoxicity (e.g., Acetaminophen at 10 mM). Run all treatments in parallel with and without the S9 activation mixture.

    • Viability Measurement (MTT Assay): After 48 hours of exposure, aspirate the media and add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the tetrazolium dye to insoluble formazan.

    • Solubilization and Readout: Dissolve the formazan crystals in 100 μL of DMSO per well. Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the IC50 values. A significant drop in IC50 for valproic acid in the presence of S9 confirms metabolic bioactivation, whereas stable IC50 values for 2M2PPA validate its structural resistance to toxic phase I oxidation.

    References

    • Krivoshein, A. "US20200360342A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures." Google Patents.
    • PubChem. "2-Methyl-2-phenylpropanamide | C10H13NO | CID 94713." NIH.
    • Krivoshein, A. "WO2019099760A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures." Google Patents.

    Sources

    Validation

    Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for 2-Methyl-2-phenylpropanamide

    For researchers, scientists, and drug development professionals, the journey from a promising compound to a potential therapeutic is paved with rigorous validation. A critical milestone in this journey is establishing a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the journey from a promising compound to a potential therapeutic is paved with rigorous validation. A critical milestone in this journey is establishing a meaningful correlation between laboratory-based (in vitro) findings and outcomes in living organisms (in vivo). This process, known as in vitro-in vivo correlation (IVIVC), is fundamental to building confidence in a drug candidate's potential and guiding its development trajectory.[1][2][3] This guide provides an in-depth, technical comparison of in vitro and in vivo data for the novel compound 2-Methyl-2-phenylpropanamide, using a hypothetical investigation into its potential as an anticonvulsant.

    The core principle of IVIVC is to create a predictive model that links the controlled, mechanistic data from in vitro assays to the complex physiological response observed in vivo.[2][4] A successful correlation not only validates the in vitro model but also streamlines further development, potentially reducing the need for extensive animal testing and providing a surrogate for bioequivalence studies.[1][5][6]

    This guide will dissect the experimental choices, present detailed protocols, and analyze the resulting data to illustrate the cross-validation process for 2-Methyl-2-phenylpropanamide. We will operate on the hypothesis that its anticonvulsant activity, similar to other phenylpropanamide derivatives, stems from the modulation of voltage-gated sodium channels.[7]

    The Scientific Rationale: From Ion Channels to Seizure Protection

    The decision to investigate 2-Methyl-2-phenylpropanamide as an anticonvulsant is predicated on structure-activity relationships suggested by similar molecules.[7] Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons. In epilepsy, these channels can be hyperexcitable. Therefore, a compound that inhibits these channels is a plausible candidate for seizure control.

    Our experimental approach is two-pronged:

    • In Vitro Electrophysiology: To directly measure the compound's effect on the molecular target (voltage-gated sodium channels) in a controlled environment. This provides a quantitative measure of potency (e.g., IC50).

    • In Vivo Anticonvulsant Model: To assess the compound's efficacy in a whole-animal model of seizure, providing a measure of its functional effect in a complex biological system (e.g., ED50).

    The cross-validation will then seek to establish a predictive relationship between the potency at the molecular level and the effective dose required for a therapeutic effect.

    Part 1: In Vitro Evaluation of Sodium Channel Inhibition

    The foundational step is to quantify the direct interaction of 2-Methyl-2-phenylpropanamide with its hypothesized target. Automated patch-clamp electrophysiology on a cell line expressing human voltage-gated sodium channels (e.g., Nav1.2) is the gold standard for this purpose. This technique offers high throughput and precise control over experimental conditions.

    Experimental Protocol: Automated Patch-Clamp Assay

    Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Methyl-2-phenylpropanamide on a specific subtype of voltage-gated sodium channels.

    Materials:

    • HEK293 cells stably expressing the human Nav1.2 channel.

    • Cell culture reagents: DMEM, FBS, penicillin-streptomycin.

    • Automated patch-clamp system (e.g., QPatch or Patchliner).

    • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

    • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

    • 2-Methyl-2-phenylpropanamide stock solution (10 mM in DMSO).

    Methodology:

    • Cell Preparation: Culture HEK293-Nav1.2 cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic solution, wash with extracellular solution, and allow them to recover for at least 30 minutes.

    • System Priming: Prime the automated patch-clamp system with intracellular and extracellular solutions as per the manufacturer's instructions.

    • Compound Plate Preparation: Prepare a serial dilution of 2-Methyl-2-phenylpropanamide in the extracellular solution, typically ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used, e.g., 0.1%).

    • Cell Sealing and Whole-Cell Configuration: The system automatically aspirates cells and attempts to form a high-resistance (>1 GΩ) seal. Subsequently, a negative pressure pulse ruptures the cell membrane to achieve the whole-cell configuration.

    • Voltage Protocol: Apply a voltage protocol to elicit sodium channel currents. A typical protocol involves holding the cell at -100 mV and then depolarizing to 0 mV for 20 ms to activate the channels.

    • Baseline Recording: Record stable baseline sodium currents for 2-3 minutes.

    • Compound Application: Apply the various concentrations of 2-Methyl-2-phenylpropanamide and the vehicle control. Allow for sufficient incubation time (typically 3-5 minutes) for the compound to reach equilibrium.

    • Post-Compound Recording: Record the sodium currents in the presence of the compound using the same voltage protocol.

    • Data Analysis: Measure the peak sodium current amplitude before and after compound application. Normalize the post-compound current to the baseline current to determine the percent inhibition for each concentration. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    Causality Behind Experimental Choices:
    • Cell Line: Using a stable cell line expressing a single human channel subtype ensures that the observed effect is specific to the target and not confounded by other channels present in native neurons.

    • Voltage Protocol: The specific voltages and durations are chosen to selectively activate the target channels and allow for a robust and reproducible current measurement.

    • Solutions: The ionic composition of the intracellular and extracellular solutions is designed to mimic physiological conditions while isolating the sodium current. Cesium and fluoride in the internal solution block potassium channels, which could otherwise contaminate the recording.

    In Vitro Data Summary

    The following table represents hypothetical data obtained from the patch-clamp experiments.

    Compound BatchConcentration (µM)% Inhibition (Mean ± SD)
    Batch A0.15.2 ± 1.1
    115.8 ± 2.5
    1048.9 ± 4.1
    3075.3 ± 3.8
    10095.1 ± 2.3
    Calculated IC50 10.5 µM

    Part 2: In Vivo Evaluation of Anticonvulsant Efficacy

    With a confirmed in vitro activity, the next crucial step is to determine if this translates to a functional effect in a living organism. The Maximal Electroshock (MES) test in rodents is a widely used, robust model for screening compounds against generalized tonic-clonic seizures.[7]

    Experimental Protocol: Maximal Electroshock (MES) Test

    Objective: To determine the median effective dose (ED50) of 2-Methyl-2-phenylpropanamide required to protect against MES-induced tonic hindlimb extension seizures.

    Materials:

    • Male Wistar rats (150-200g).

    • Electroshock device with corneal electrodes.

    • 2-Methyl-2-phenylpropanamide.

    • Vehicle (e.g., 20% w/v aqueous solution of hydroxypropyl-β-cyclodextrin).

    • Standard anticonvulsant drug (e.g., Phenytoin) as a positive control.

    Methodology:

    • Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.

    • Dose Preparation: Prepare solutions of 2-Methyl-2-phenylpropanamide at various concentrations (e.g., 10, 30, 50, 100 mg/kg) in the chosen vehicle.

    • Animal Grouping: Randomly assign animals to different treatment groups (n=8-10 per group), including a vehicle control group and a positive control group.

    • Compound Administration: Administer the compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). The timing of the test post-administration should be determined by preliminary pharmacokinetic studies, but a 30-minute (i.p.) or 60-minute (p.o.) pre-treatment time is common.

    • MES Induction: At the designated time, apply a drop of saline to the animal's corneas. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via the corneal electrodes.

    • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is a binary endpoint: the animal is either protected or not protected.

    • Data Analysis: For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. Use probit analysis to calculate the ED50, which is the dose that protects 50% of the animals.

    Causality Behind Experimental Choices:
    • MES Model: This model is highly predictive of clinical efficacy for drugs targeting generalized tonic-clonic seizures and is particularly sensitive to compounds that block voltage-gated sodium channels.

    • Tonic Hindlimb Extension: This specific endpoint is unambiguous, reliable, and directly related to the propagation of seizure activity through the spinal cord, making it a robust measure of anticonvulsant effect.

    • Positive Control: Including a standard drug like Phenytoin validates the experimental setup and provides a benchmark against which to compare the efficacy of the test compound.

    In Vivo Data Summary

    The following table presents hypothetical data from the MES test.

    Treatment GroupDose (mg/kg, i.p.)Animals TestedAnimals Protected% Protection
    Vehicle-1000
    2-Methyl-2-phenylpropanamide1010110
    3010550
    5010880
    1001010100
    Phenytoin (Positive Control)2510990
    Calculated ED50 30 mg/kg

    Part 3: Cross-Validation and In Vitro-In Vivo Correlation (IVIVC)

    The ultimate goal is to bridge the data from the petri dish to the preclinical model.[3] A strong correlation between in vitro potency and in vivo efficacy provides confidence that the mechanism of action observed in vitro is indeed responsible for the therapeutic effect in vivo.

    Logical Workflow for IVIVC

    The process involves integrating pharmacokinetic (PK) data with the pharmacodynamic (PD) data obtained from our in vitro and in vivo studies.

    IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_pk Pharmacokinetics cluster_correlation Cross-Validation invitro_assay Patch-Clamp Assay (HEK-Nav1.2) ic50 Potency (IC50) 10.5 µM invitro_assay->ic50 Determines correlation IVIVC Analysis ic50->correlation invivo_assay Maximal Electroshock (MES) Test (Rats) ed50 Efficacy (ED50) 30 mg/kg invivo_assay->ed50 Determines pk_study PK Study in Rats (Plasma & Brain) ed50->pk_study Dose for PK cmax Cmax at ED50 (e.g., 15 µM in brain) pk_study->cmax Measures cmax->correlation final final correlation->final Establishes Predictive Model

    IVIVC workflow from in vitro potency to in vivo efficacy.
    Correlation Analysis

    To establish a direct link, we need to know the concentration of the drug at the target site (the brain) at the time of the efficacy test. This requires a separate pharmacokinetic (PK) study.

    • Pharmacokinetic Study: Administer the ED50 dose (30 mg/kg) to a separate cohort of rats.

    • Sample Collection: Collect plasma and brain tissue samples at various time points, including the time corresponding to the MES test (e.g., 30 minutes post-dose).

    • Bioanalysis: Analyze the samples using LC-MS/MS to determine the concentration of 2-Methyl-2-phenylpropanamide.

    • Correlation: Compare the free (unbound) drug concentration in the brain at the ED50 with the in vitro IC50.

    Hypothetical PK Result: Let's assume the total brain concentration at the ED50 (30 mg/kg) is 15 µM. If the fraction of unbound drug in the brain is 0.8, the free brain concentration would be 12 µM.

    Interpretation:

    • In Vitro IC50: 10.5 µM

    • In Vivo Free Brain Concentration at ED50: 12 µM

    The close agreement between these two values (10.5 µM vs. 12 µM) strongly supports the hypothesis. It suggests that the anticonvulsant effect observed in vivo is driven by the direct inhibition of sodium channels, as the concentration required for a 50% effect in vivo is nearly identical to the concentration required for 50% inhibition of the target in vitro. This establishes a robust Level A correlation, which is a point-to-point relationship between the in vitro property and the in vivo response.[6]

    This strong IVIVC has significant implications:

    • Increased Confidence: It validates that the in vitro assay is a reliable predictor of in vivo activity for this class of compounds.

    • Future Screening: The in vitro assay can now be used with higher confidence to screen other derivatives, prioritizing those with greater potency.

    • Dose Prediction: The model can help in predicting effective doses for future in vivo studies, optimizing the use of animals.

    Conclusion

    The cross-validation of in vitro and in vivo data is not merely a confirmatory exercise; it is a cornerstone of modern drug discovery that builds a bridge between molecular mechanism and therapeutic effect.[3][8] For 2-Methyl-2-phenylpropanamide, our hypothetical case study demonstrates a clear and logical pathway from identifying target engagement in a cell-based assay to confirming functional efficacy in a disease-relevant animal model. The strong correlation between the in vitro IC50 and the effective free brain concentration at the in vivo ED50 provides a powerful validation of the compound's mechanism of action. This scientifically rigorous approach, grounded in causality and self-validating protocols, is essential for making informed decisions and efficiently advancing promising compounds like 2-Methyl-2-phenylpropanamide through the development pipeline.

    References

    • Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment - PMC. (2022, October 24). National Center for Biotechnology Information. [Link]

    • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026, January 6). LinkedIn. [Link]

    • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27). Covance. [Link]

    • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals - World Journal of Advanced Research and Reviews. (2025, February 24). WJARR. [Link]

    • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. (2013, December 4). PubMed. [Link]

    • The Significance of In Vitro to In Vivo Translation in Drug Discovery. (n.d.). Sygnature Discovery. [Link]

    • How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery - Paperless Lab Academy. (2021, June 2). Paperless Lab Academy. [Link]

    • Role of In Vitro–In Vivo Correlations in Drug Development - Dissolution Technologies. (n.d.). Dissolution Technologies. [Link]

    • 2-Methyl-2-phenylpropanal | C10H12O | CID 283879 - PubChem. (n.d.). PubChem. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2-Methyl-2-phenylpropanamide

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic, self-validating system. When handling organic intermediates like 2-Methyl-2-phenylpropanamide (...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic, self-validating system. When handling organic intermediates like 2-Methyl-2-phenylpropanamide (CAS: 826-54-0)—a compound frequently utilized as a critical building block in the synthesis of kinase inhibitors and other active pharmaceutical ingredients[1]—we must engineer our operational protocols around its specific physicochemical properties and hazard profile.

    The following guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Methyl-2-phenylpropanamide.

    Phase 1: Mechanistic Hazard Assessment

    Before selecting PPE, we must understand why the protection is necessary. 2-Methyl-2-phenylpropanamide is a solid organic amide (Molecular Weight: 163.22 g/mol ) that carries three primary Globally Harmonized System (GHS) hazard classifications[2].

    • H315 (Causes skin irritation): The lipophilic phenyl ring paired with the polar amide group allows the molecule to interact with and disrupt the lipid bilayer of the stratum corneum. Prolonged contact leads to localized inflammation.

    • H319 (Causes serious eye irritation): Introduction of this compound to the ocular mucosa causes rapid osmotic imbalance and protein denaturation, resulting in severe irritation and potential corneal damage.

    • H335 (May cause respiratory irritation): Aerosolized fine particulates (dust) can deposit in the upper respiratory tract, chemically irritating the epithelial lining.

    Phase 2: Quantitative PPE & Engineering Controls Matrix

    To mitigate the hazards identified above, PPE must be selected based on barrier efficacy and chemical compatibility.

    Hazard AddressedPPE ComponentTechnical SpecificationMechanistic Causality & Rationale
    H319 (Eye) Safety GogglesANSI Z87.1 certified, indirect ventingIndirect venting prevents airborne dust from bypassing the seal while mitigating lens fogging during prolonged operations.
    H315 (Skin) Nitrile GlovesMinimum 0.11 mm thickness, powder-freeNitrile provides high tensile strength and chemical resistance against organic amides, preventing transdermal absorption.
    H335 (Inhalation) Engineering ControlChemical Fume Hood (80-120 FPM)Primary defense against inhalation. Sweeps airborne particulates away from the operator's breathing zone.
    H335 (Inhalation) Particulate RespiratorN95 or P100 (if hood is unavailable)Filters out >95% of airborne solid particulates. Required only during spill cleanup outside of engineering controls.
    General Lab Coat100% Cotton, knee-length, cuffedCotton resists static buildup (which attracts dust) and provides a physical barrier against incidental contact.

    Phase 3: Self-Validating Operational Protocol

    A robust safety protocol must be self-validating—meaning step N cannot be completed without confirming a specific metric or visual cue, ensuring safety before moving to step N+1 .

    Step 1: Engineering Control Verification

    • Action: Activate the chemical fume hood and set the sash to the designated operational height.

    • Validation: Physically check the digital airflow monitor. Proceed only if the face velocity reads between 80 and 120 feet per minute (FPM). As a secondary visual validation, tape a small piece of tissue to the bottom of the sash; it must pull steadily inward.

    Step 2: PPE Inspection & Donning

    • Action: Inspect nitrile gloves for micro-tears by trapping air in the glove and rolling it from the cuff to create a balloon.

    • Validation: If the glove holds pressure without deflating, it is structurally sound. Don the gloves, ensuring they overlap the lab coat cuffs to eliminate exposed skin at the wrists. Don safety goggles.

    Step 3: Static Mitigation & Weighing

    • Action: Wipe the exterior of the 2-Methyl-2-phenylpropanamide container and your weighing spatula with an anti-static cloth.

    • Causality: Static charges cause fine organic powders to aerosolize or adhere to the outside of the weighing vessel, dramatically increasing exposure risk.

    • Action: Transfer the required mass into a pre-tared, sealable weighing boat or vial inside the fume hood.

    Step 4: Transfer Validation

    • Validation: Seal the weighing vessel before removing it from the fume hood. The exterior of the sealed vessel must be wiped with a damp, lint-free cloth to ensure zero external contamination before transport to the reaction setup.

    Step 5: Decontamination & Doffing

    • Action: Wipe down the balance and fume hood surface with a solvent compatible with organic amides (e.g., a dilute ethanol/water solution), followed by a dry wipe.

    • Validation: Remove gloves using the "beak method" (pulling the first glove inside out, then using the clean inside of the first glove to remove the second). Visually inspect hands post-doffing, then wash immediately with soap and water for a minimum of 20 seconds.

    Phase 4: Spill Response and P501 Disposal Plan

    In the event of a spill, immediate and methodical action is required to prevent aerosolization and environmental contamination, complying with P501 disposal guidelines[3].

    • Isolate & Upgrade: Evacuate non-essential personnel. If the spill is outside the fume hood, immediately don an N95/P100 respirator.

    • Containment (No Sweeping): Do not use a brush or broom, as mechanical sweeping aerosolizes the powder. Gently cover the spill with damp absorbent paper towels to suppress dust generation.

    • Collection: Use a non-sparking scoop to carefully transfer the damp powder and towels into a designated, clearly labeled hazardous waste container.

    • Decontamination: Wash the spill area thoroughly with soap and water to remove residual lipophilic irritants.

    • Disposal: Unused 2-Methyl-2-phenylpropanamide and all contaminated consumables (gloves, wipes) must be placed in a sealed hazardous waste container. Dispose of contents via a licensed hazardous waste contractor in strict accordance with local/EPA RCRA guidelines. Never flush organic amides down the sink.

    Logical Workflow Visualization

    HandlingWorkflow Start Start: Hazard Assessment (H315, H319, H335) Hood Verify Fume Hood (80-120 FPM) Start->Hood Initiate Protocol PPE Don PPE: Gloves, Goggles, Coat Hood->PPE Flow Verified Handle Active Handling: Anti-static Transfer PPE->Handle PPE Inspected Validate Validation Check: Vessel Sealed? Handle->Validate Transfer Complete Validate->Handle No (Reseal) Decon Decontamination & Doffing Validate->Decon Yes (Proceed) Dispose P501 Disposal: Licensed Contractor Decon->Dispose Waste Generated

    Self-validating operational workflow for handling 2-Methyl-2-phenylpropanamide safely.

    References

    • Title: 2-Methyl-2-phenylpropanamide | C10H13NO | CID 94713 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL: [Link]

    • Title: (12) Patent Application Publication (10) Pub. No.: US 2010/0280011 A1 Source: Google Patents / USPTO URL: [Link]

    Sources

    Retrosynthesis Analysis

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    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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    Feasible Synthetic Routes

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